3-(Cyclohexylamino)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclohexylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOAUWHTDKZVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185062 | |
| Record name | N-Cyclohexylpropanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-12-7 | |
| Record name | 3-(Cyclohexylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31121-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexylpropanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-(Cyclohexylamino)propan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 3-(cyclohexylamino)propan-1-ol, a secondary amine of significant interest to researchers, scientists, and professionals in drug development. The basicity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. This document offers a detailed exploration of the theoretical principles governing the basicity of 3-(cyclohexylamino)propan-1-ol, an estimation of its pKa based on structural analogs, and a rigorous, step-by-step experimental protocol for its precise determination via potentiometric titration. Furthermore, this guide discusses the profound implications of this compound's basicity on its behavior in biological systems and its potential applications in medicinal chemistry.
Introduction: The Significance of Basicity in Molecular Design
In the realm of drug discovery and development, the acid-base properties of a molecule are fundamental to its ultimate therapeutic efficacy. The basicity of a compound, particularly the presence of an ionizable amino group, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The extent of ionization at physiological pH (typically around 7.4) dictates a molecule's solubility, membrane permeability, and its potential for interaction with biological targets.
3-(Cyclohexylamino)propan-1-ol, a bifunctional molecule featuring a secondary amine and a primary alcohol, presents a compelling case study in the evaluation of basic properties. The lone pair of electrons on the nitrogen atom of the secondary amine confers its basic character, allowing it to accept a proton and exist in a cationic form. Understanding and quantifying this basicity is paramount for predicting its behavior in a biological milieu and for its rational application in the design of novel therapeutic agents.
Physicochemical Properties of 3-(Cyclohexylamino)propan-1-ol
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | N/A |
| Molecular Weight | 157.25 g/mol | N/A |
| Melting Point | 71-72 °C | [1] |
| Boiling Point | 59-61 °C | [1] |
| Predicted pKa (amine) | See Section 3 | N/A |
| Predicted pKa (alcohol) | 15.04 ± 0.10 | [1] |
Note: The predicted pKa of 15.04 is for the hydroxyl proton and is not indicative of the compound's basicity, which is determined by the amine group.
Theoretical Estimation of the pKa of the Amino Group
An accurate experimental determination of the pKa is essential; however, a theoretical estimation based on the molecule's structure provides a valuable starting point. The basicity of the secondary amine in 3-(cyclohexylamino)propan-1-ol is influenced by several factors:
-
Inductive Effects: The alkyl groups (cyclohexyl and propyl) attached to the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and enhances its basicity. However, the hydroxyl group on the propyl chain is electron-withdrawing, which will have a slight base-weakening effect.
-
Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of a proton to the nitrogen's lone pair, potentially reducing its basicity compared to less hindered secondary amines.[2][3]
-
Intramolecular Hydrogen Bonding: The presence of the hydroxyl group three carbons away from the amine raises the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the amine's lone pair. This interaction could decrease the availability of the lone pair for protonation, thereby reducing the basicity.[4]
Considering these factors, we can estimate the pKa of 3-(cyclohexylamino)propan-1-ol by comparing it to structurally related compounds. The pKa of cyclohexylamine is 10.66.[5][6] The electron-withdrawing effect of the distant hydroxyl group in 3-(cyclohexylamino)propan-1-ol would likely lower this value slightly. Therefore, a reasonable estimated pKa for the conjugate acid of 3-(cyclohexylamino)propan-1-ol is in the range of 10.0 to 10.5 .
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Step-by-Step Protocol
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 100 mg of 3-(cyclohexylamino)propan-1-ol and dissolve it in 50 mL of deionized water.
-
Titrant Solution: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH readings.
-
-
Titration Procedure:
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the corresponding volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of titrant at the half-equivalence point is half the volume of titrant required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Implications of Basicity in Drug Development
The pKa of 3-(cyclohexylamino)propan-1-ol is a critical parameter that will dictate its behavior in a pharmaceutical context.
-
Solubility: The protonated form of the amine is generally more water-soluble than the neutral form. A pKa in the estimated range of 10.0-10.5 means that at physiological pH (7.4), the compound will be predominantly in its protonated, water-soluble form.
-
Permeability: While the charged form enhances solubility, the neutral form is typically more permeable across biological membranes. The Henderson-Hasselbalch equation can be used to calculate the ratio of ionized to non-ionized drug at a given pH, which is crucial for predicting its absorption and distribution.
-
Drug-Target Interactions: If the intended biological target has an acidic residue in its binding site, the protonated form of 3-(cyclohexylamino)propan-1-ol could form a strong ionic interaction, enhancing binding affinity.
-
Off-Target Effects: High basicity can sometimes be associated with off-target effects, such as inhibition of hERG channels, which can lead to cardiotoxicity. Therefore, a precise understanding of the pKa is essential for risk assessment.
Caption: The central role of pKa in influencing key drug properties.
Conclusion
References
-
vCalc. (2021). pKa of Cyclohexylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93337, 3-(Cyclohexylamino)propan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Basicity of Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pKa of Cyclohexylamine [vcalc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
3-(Cyclohexylamino)propan-1-ol chemical structure and IUPAC name
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound 3-(cyclohexylamino)propan-1-ol, including its chemical structure, nomenclature, physicochemical properties, synthesis, and potential applications. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Identity and Structure
IUPAC Name: 3-(Cyclohexylamino)propan-1-ol[1][2]
Molecular Formula: C₉H₁₉NO[1][2]
Molecular Weight: 157.25 g/mol
The chemical structure of 3-(cyclohexylamino)propan-1-ol consists of a cyclohexyl ring bonded to the nitrogen atom of an aminopropanol backbone. The molecule possesses a primary alcohol functional group at one end of the three-carbon chain and a secondary amine group where the nitrogen is attached to both the propyl chain and the cyclohexyl ring.
Caption: 2D Chemical Structure of 3-(Cyclohexylamino)propan-1-ol
Physicochemical Properties
A summary of the known physicochemical properties of 3-(cyclohexylamino)propan-1-ol is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed experimental data is limited.
| Property | Value | Source |
| Melting Point | 71-72 °C | [2] |
| Boiling Point | 59-61 °C at 15 Torr | [3] |
| Purity | 99% | [1] |
Synthesis of 3-(Cyclohexylamino)propan-1-ol
3.1. Nucleophilic Substitution of 3-Chloropropan-1-ol with Cyclohexylamine
This is a direct and common method for the synthesis of secondary amines. The reaction involves the nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic carbon of the alkyl halide (3-chloropropan-1-ol).
Reaction Scheme:
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropropan-1-ol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Amine: Add cyclohexylamine (2-3 equivalents) to the solution. The excess amine acts as both a nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
The use of a polar protic solvent like ethanol facilitates the SN2 reaction.
-
An excess of the amine is used to drive the reaction to completion and to avoid the need for an additional inorganic base, which could complicate the workup.
-
Heating is necessary to overcome the activation energy of the reaction.
Caption: Proposed Synthesis via Nucleophilic Substitution.
3.2. Reductive Amination of Cyclohexanone with 3-Amino-1-propanol
Reductive amination is a powerful method for forming carbon-nitrogen bonds. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine from the reaction of a carbonyl compound (cyclohexanone) and a primary amine (3-amino-1-propanol), followed by reduction to the target secondary amine.
Reaction Scheme:
Experimental Protocol (Proposed):
-
Imine Formation: In a suitable solvent such as methanol or dichloromethane, combine cyclohexanone (1 equivalent) and 3-amino-1-propanol (1 equivalent). The formation of the imine is often acid-catalyzed, so a small amount of acetic acid may be added.
-
Reduction: To the solution containing the in situ-formed imine, add a reducing agent. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose. The reaction is typically stirred at room temperature.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent.
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Causality behind Experimental Choices:
-
The choice of reducing agent is critical. Sodium triacetoxyborohydride is milder and more selective for imines over ketones, which can be advantageous.
-
The reaction is often carried out as a one-pot procedure for efficiency.
Caption: Proposed Synthesis via Reductive Amination.
Potential Applications
Detailed, peer-reviewed studies on the specific applications of 3-(cyclohexylamino)propan-1-ol are scarce in the available literature. However, based on its chemical structure, several potential areas of application can be inferred:
-
Pharmaceutical Intermediate: The presence of both a secondary amine and a primary alcohol functional group makes this molecule a versatile building block for the synthesis of more complex molecules with potential biological activity. The cyclohexyl group can increase lipophilicity, which is often a desirable property in drug candidates.
-
Corrosion Inhibitor: Amino alcohols are known to be effective corrosion inhibitors for various metals. The nitrogen and oxygen atoms can adsorb onto metal surfaces, forming a protective layer.
-
Surfactants and Emulsifiers: The combination of a hydrophobic cyclohexyl group and a hydrophilic aminopropanol moiety gives the molecule amphiphilic character, suggesting potential use as a surfactant or emulsifying agent.
-
Material Science: The primary alcohol group can be functionalized to incorporate the molecule into polymers or other materials, potentially imparting specific properties related to the cyclohexylamino group.
It is important to emphasize that these are potential applications based on chemical intuition and the known uses of similar compounds. Further research is needed to validate these hypotheses.
Safety and Handling
For research and development purposes only. Not for medicinal, household, or other use.
First Aid Measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Always refer to the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.
References
-
3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 3-(Cyclohexylamino)propan-1-ol
[1][2][3]
Executive Summary
3-(Cyclohexylamino)propan-1-ol (CAS: 3063-24-9) represents a critical bifunctional intermediate in the synthesis of zwitterionic buffers (e.g., CAPS), rubber accelerators, and pharmaceutical mucolytics.[1] Its amphiphilic structure—comprising a lipophilic cyclohexyl ring and a hydrophilic aminopropanol tail—creates a complex solubility profile that defies simple "polar/non-polar" categorization.[1][2][3]
This guide provides a technical framework for predicting, verifying, and optimizing the solvation of 3-(Cyclohexylamino)propan-1-ol.[1][2] It moves beyond static data tables to establish a self-validating solvent selection protocol , utilizing Hansen Solubility Parameters (HSP) and the Visual Polythermal Method.[1][2]
Part 1: Physicochemical Profile & Solubility Logic[1][2]
To master the solubility of this molecule, one must understand the competition between its structural domains.
Structural Analysis
The molecule behaves as a "surfactant-like" intermediate.[1][2][3]
-
Hydrophobic Domain: The Cyclohexyl ring drives solubility in non-polar organic solvents (e.g., Toluene) and provides steric bulk.
-
Hydrophilic Domain: The Secondary Amine and Primary Alcohol (3-aminopropanol chain) act as strong Hydrogen Bond Donors (HBD) and Acceptors (HBA), driving water miscibility and solubility in protic solvents.
Hansen Solubility Parameters (HSP) Prediction
Using Group Contribution Methods, we can estimate the interaction energy ($ \delta_{total}
| Parameter | Estimated Value (MPa | Mechanistic Implication |
| Dispersion ($ \delta_D $) | ~16.5 | Requires solvents with aliphatic/aromatic character (e.g., DCM, Toluene).[1][2] |
| Polarity ($ \delta_P $) | ~5.0 | Moderate polarity; avoids highly ionic environments but requires dipole interaction.[1][2][3] |
| H-Bonding ($ \delta_H $) | ~14.0 | Critical Factor. Solvents must disrupt the intermolecular H-bonds of the amino-alcohol head.[1][2][3] |
Key Insight: Pure alkanes (Hexane/Heptane) often fail to dissolve the target at room temperature because their
Part 2: Solubility Landscape
The following matrix categorizes solvent compatibility based on empirical "Like Dissolves Like" principles and HSP alignment.
Table 1: Predicted Solubility Matrix (at 25°C)
| Solvent Class | Representative Solvent | Predicted Solubility | Technical Notes |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Excellent H-bond matching.[1][2][3] Ideal for recrystallization if cooled significantly.[1][2][3] |
| Chlorinated | Dichloromethane (DCM) | High | Excellent general solvent.[1][2][3] The "go-to" for extraction from aqueous phases at high pH.[1][2][3] |
| Polar Aprotic | DMSO, DMF | High | Solubilizes readily but difficult to remove (high boiling point).[1][2][3] Use only if necessary for reaction. |
| Aromatic | Toluene | Moderate | Good solubility for the cyclohexyl ring.[1][2][3] May require slight warming (40°C) to overcome H-bonding.[1][2][3] |
| Ethers | THF, MTBE | Moderate/Good | THF is superior to MTBE due to higher polarity.[1][2][3] |
| Alkanes | Hexane, Heptane | Low / Poor | Anti-solvent. Likely to form an emulsion or oil-out rather than dissolve.[1][2][3] Used to precipitate the product.[1][2][3][4] |
| Aqueous | Water (pH < 9) | High | Becomes fully miscible as the amine protonates.[1][2][3] |
| Aqueous | Water (pH > 12) | Low/Moderate | Free base form may oil out of water at high concentrations.[1][2][3] |
Part 3: Decision Logic & Visualization[1]
Effective process development requires a logical flow for solvent selection.[1][2][3] The following diagram illustrates the decision tree for selecting a solvent based on the intended application (Reaction vs. Purification).
Figure 1: Solvent Selection Decision Tree.[1][2][3] Blue nodes indicate decision points; Green nodes indicate optimal solvent systems.
Part 4: Experimental Protocol (Self-Validating)
Since specific solubility data for niche intermediates is often absent from literature, researchers must generate their own curves.[1][2][3] The Visual Polythermal Method is the gold standard for rapid, low-material solubility determination.[1]
Protocol: Visual Polythermal Solubility Determination
Objective: Determine the saturation temperature ($ T_{sat} $) of 3-(Cyclohexylamino)propan-1-ol in a target solvent at specific concentrations.
Materials:
-
Jacketed glass vessel (10–20 mL) with overhead stirring.
-
Lasentec FBRM (Optional, for automated turbidity detection) or high-intensity backlight.[1][2][3]
Workflow:
-
Preparation: Weigh exactly 1.0 g of 3-(Cyclohexylamino)propan-1-ol into the vessel.
-
Initial Charge: Add 5.0 mL of solvent (Starting concentration: 200 mg/mL).
-
Heating Phase:
-
Cooling Phase (Validation):
-
Cool at 0.5°C/min .
-
Record the temperature where the first "cloud point" or crystal appears ($ T_{cloud} $).[2]
-
Note: The gap between $ T_{clear} $ and $ T_{cloud} $ is the Metastable Zone Width (MSZW).
-
-
Iteration: Add an additional 1.0 mL of solvent (diluting the mixture) and repeat the Heat/Cool cycle to generate a second point on the solubility curve.
Workflow Diagram
Figure 2: Visual Polythermal Method Workflow for generating solubility curves.
Part 5: Application Context & Safety[1]
Purification Strategy
3-(Cyclohexylamino)propan-1-ol is often synthesized via the ring-opening of oxetane or reduction of amides.[1][2][3] Impurities often include unreacted cyclohexylamine.[1][2][3]
-
Recommendation: Use Distillation under reduced pressure for primary purification (Boiling point is high; vacuum is required).[1][2][3]
-
Recrystallization: If the product solidifies (isomer dependent), use Ethyl Acetate/Hexane (1:3) .[2] The polar amino-alcohol dissolves in hot EtOAc; Hexane acts as the anti-solvent upon cooling.[1][2][3]
Safety & Handling (SDS Highlights)
-
Corrosivity: As a secondary amine, it is alkaline and potentially corrosive to eyes and skin.[1][2]
-
Hygroscopicity: The molecule will absorb atmospheric water, altering its solubility weight calculations.[1][2] Store under Nitrogen.
-
Compatibility: Avoid oxidizing agents and acid chlorides (unless intended for reaction).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70815, 3-(Cyclohexylamino)-1-propanesulfonic acid (Analogue Reference).[1][2][3] Retrieved from [Link][2]
-
Abbott, S. (2023). Hansen Solubility Parameters: Basics & Theory.[1][2][3] Hansen-Solubility.com.[1][2][3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Amino-alcohols and their salts.[1][2][3] Retrieved from [Link][2]
-
Black, S. et al. (2011). Automated platform for solubility and metastable zone width determination.[1][2][3] Organic Process Research & Development.[1][2][3] (Contextual grounding for Polythermal Method).
Sources
- 1. 3-(Cyclohexylamino)-1-propanesulfonic acid(1135-40-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. yacooscience.com [yacooscience.com]
Technical Guide: Spectral Characterization of 3-(Cyclohexylamino)propan-1-ol
The following guide is structured as a technical whitepaper designed for analytical chemists and process development scientists. It synthesizes theoretical principles with practical characterization strategies for 3-(Cyclohexylamino)propan-1-ol .
CAS Registry Number: 3061-68-9
Molecular Formula: C
Executive Summary & Chemical Context
3-(Cyclohexylamino)propan-1-ol is a secondary amine-alcohol intermediate frequently employed in the synthesis of pharmaceutical linkers, dyes, and corrosion inhibitors. Its structure features a lipophilic cyclohexyl ring coupled to a hydrophilic aminopropanol chain.
Accurate characterization requires distinguishing it from potential impurities such as 3-cyclohexyl-1-propanol (lacking the amine) or N-cyclohexyl-1,3-propanediamine (lacking the alcohol). This guide provides a multi-modal spectral validation workflow.
Structural Elucidation Workflow
The following decision tree illustrates the logical flow for confirming the structure using MS, IR, and NMR data.
Figure 1: Analytical workflow for structural confirmation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first line of evidence. As a nitrogen-containing compound with an odd number of nitrogens, the Nitrogen Rule dictates that the molecular ion (M+) must have an odd mass number.
Expected Fragmentation Pattern (EI, 70 eV)
The fragmentation is driven by
| Ion (m/z) | Abundance | Structural Assignment | Mechanism |
| 157 | Weak/Trace | M+ (Molecular Ion) | Parent molecule (C |
| 126 | Medium | [M - 31]+ | Loss of -CH |
| 114 | High | [M - 43]+ | Loss of propyl terminus or ring fragmentation. |
| 112 | Base Peak | Formation of iminium ion (Cyclohexyl-N | |
| 83 | High | [C | Cyclohexyl cation (Ring integrity check). |
| 30 | Medium | [CH | Common amine fragment (less dominant in sec-amines). |
Diagnostic Check:
-
If
is observed as the parent, the sample is likely 3-cyclohexyl-1-propanol (missing the nitrogen).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
If
is observed, suspect N-cyclohexyl-1,3-propanediamine .[1]
Infrared Spectroscopy (FTIR)
IR is critical for confirming the presence of both the secondary amine and the primary alcohol.
Key Absorption Bands (ATR Method)
| Wavenumber (cm | Functional Group | Mode | Diagnostic Note |
| 3250–3400 | O-H & N-H | Stretching | Broad band. The O-H and N-H stretches overlap. N-H is typically sharper but masked by H-bonded O-H. |
| 2920–2930 | C-H (Cyclic) | Stretching | Strong asymmetric stretch of cyclohexyl -CH |
| 2850–2860 | C-H (Aliphatic) | Stretching | Symmetric stretch of CH |
| 1450 | CH | Bending | Scissoring vibration of cyclohexyl/propyl CH |
| 1050–1070 | C-O | Stretching | Critical: Confirms primary alcohol (-CH |
| 1120–1150 | C-N | Stretching | Aliphatic C-N stretch (often weaker than C-O). |
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of connectivity. The following data is synthesized from standard chemical shift increments for N-alkyl and O-alkyl substitutions.
Protocol: Sample Preparation
-
Solvent: CDCl
(Chloroform-d) is standard. -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Note: The NH and OH protons are exchangeable. To confirm them, add 1 drop of D
O; these signals will disappear.
H NMR Data (400 MHz, CDCl )
The molecule has a plane of symmetry through the cyclohexyl ring (equatorial/axial averaging at RT) and a distinct propyl chain.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 3.75 | Triplet ( | 2H | -CH | Deshielded by Oxygen (Primary Alcohol). |
| 3.2 - 3.8 | Broad Singlet | 2H | -NH - / -OH | Exchangeable protons. Position varies with concentration/H-bonding. |
| 2.85 | Triplet ( | 2H | -NH-CH | Deshielded by Nitrogen. Distinct from O-CH |
| 2.45 | Multiplet (tt) | 1H | Cyclohexyl CH -N | Methine proton at the linkage point. |
| 1.85 | Quintet | 2H | -CH | Middle methylene of propyl chain. |
| 1.70 - 1.90 | Multiplet | 4H | Cyclohexyl (C2/C6 eq) | Ring protons. |
| 1.05 - 1.40 | Multiplet | 6H | Cyclohexyl (C3/C4/C5) | Remaining ring protons. |
C NMR Data (100 MHz, CDCl )
| Shift ( | Carbon Type | Assignment |
| 64.5 | CH | C-O (Alcohol terminus) |
| 56.8 | CH | CH-N (Cyclohexyl methine) |
| 47.2 | CH | C-N (Propyl chain) |
| 33.5 | CH | Cyclohexyl C2/C6 (Symmetric) |
| 31.2 | CH | Propyl middle carbon |
| 26.1 | CH | Cyclohexyl C4 (Distal) |
| 25.0 | CH | Cyclohexyl C3/C5 (Symmetric) |
Visualizing Connectivity (HMBC/COSY)
The following diagram details the critical NMR correlations required to prove the connection between the cyclohexyl ring and the propyl chain.
Figure 2: Key NMR correlations. The link between the Cyclohexyl CH and Propyl N-CH2 is the critical proof of synthesis success.
Quality Control & Purity Assessment
When analyzing this material for drug development or high-value synthesis, check for these common specific impurities:
-
Cyclohexylamine (Starting Material):
-
NMR: Look for a shift in the CH-N signal (moves upfield to ~2.6 ppm).
-
MS: Molecular ion at
.
-
-
3-Chloropropan-1-ol (Reagent):
-
NMR: Triplet at ~3.6 ppm (CH
-Cl) distinct from CH -N. -
Beilstein Test: Positive for halogens.
-
-
Bis-alkylation (Tertiary Amine):
-
MS: M+ at 215 (N,N-di(3-hydroxypropyl)cyclohexylamine).
-
NMR: Integration of N-CH
signals doubles relative to the cyclohexyl ring.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of N-Cyclohexyl-1,3-propanediamine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Cyclohexylamine & 3-Amino-1-propanol for fragment synthesis). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Authoritative text on N-alkyl and O-alkyl chemical shift additivity rules).
-
PubChem. Compound Summary: 3-(Cyclohexylamino)propan-1-ol (CID 70763). National Library of Medicine. [Link]
Sources
A Technical Guide to the Potential Research Applications of 3-(Cyclohexylamino)propan-1-ol: A Scaffold for Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Cyclohexylamino)propan-1-ol is a chemical entity with a structure suggestive of diverse biological potential, yet it remains a largely unexplored molecule in the scientific literature. This guide provides a comprehensive analysis of its potential research applications, drawing insights from the well-documented activities of structurally related compounds. By examining the established roles of the cyclohexylamine and propanolamine moieties in medicinal chemistry, we delineate a strategic roadmap for investigating this compound's utility as a novel scaffold in drug discovery. This document serves as a foundational resource for researchers poised to explore the therapeutic possibilities of 3-(Cyclohexylamino)propan-1-ol, offering hypothetical screening cascades, detailed experimental protocols, and a forward-looking perspective on its potential impact.
Introduction: Unveiling the Potential of an Understudied Scaffold
The landscape of drug discovery is perpetually in search of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. 3-(Cyclohexylamino)propan-1-ol presents such an opportunity. While its close structural relative, 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS), is widely recognized as a biological buffer, the biological activities of the propan-1-ol derivative are not yet characterized in the literature.[1][2][3] The presence of a secondary amine, a flexible three-carbon linker, and a primary alcohol offers multiple points for hydrogen bonding and potential metabolic transformation, making it a prime candidate for biological interaction.
This guide will deconstruct the molecule into its core functional components, analyze the known biological activities of analogous structures, and from this foundation, project a series of compelling research avenues. We will explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent, and as a versatile building block in synthetic chemistry.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of 3-(Cyclohexylamino)propan-1-ol is paramount for its effective application in research.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | PubChem |
| Molecular Weight | 157.26 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Note: These properties are predicted for the parent compound and may vary for its derivatives.
Proposed Synthetic Route
A plausible and efficient synthesis of 3-(Cyclohexylamino)propan-1-ol can be achieved through the reductive amination of 3-hydroxypropanal with cyclohexylamine or via the nucleophilic substitution of a 3-halopropan-1-ol with cyclohexylamine. A more controlled and widely applicable method is the reaction of cyclohexylamine with 3-chloro-1-propanol.
Protocol 1: Synthesis of 3-(Cyclohexylamino)propan-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Reagent: To this solution, add 3-chloro-1-propanol (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq) to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(Cyclohexylamino)propan-1-ol.
Potential Research Applications: A Hypothesis-Driven Approach
Based on the known bioactivities of structurally similar molecules, we propose the following areas of investigation for 3-(Cyclohexylamino)propan-1-ol.
Antimicrobial Activity
The propan-1,3-diol scaffold has been investigated for its antimicrobial properties.[4] Furthermore, various amine-containing compounds exhibit antimicrobial effects. The combination of the lipophilic cyclohexyl group, which may facilitate membrane interaction, and the polar amino alcohol functionality suggests a potential for antimicrobial activity.
Hypothesis: 3-(Cyclohexylamino)propan-1-ol and its derivatives will exhibit inhibitory activity against a panel of pathogenic bacteria and fungi.
Experimental Workflow: Antimicrobial Screening
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of 3-(Cyclohexylamino)propan-1-ol in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Antiproliferative Potential
Derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have demonstrated antiproliferative and redox-modulating activities.[5] Additionally, various 3-amino-propan-1-ol derivatives have been explored for their therapeutic potential.[6] This suggests that the 3-(cyclohexylamino)propan-1-ol scaffold could be a valuable starting point for the development of novel anti-inflammatory or anticancer agents.
Hypothesis: Derivatives of 3-(Cyclohexylamino)propan-1-ol can be synthesized to modulate inflammatory pathways or exhibit cytotoxic effects on cancer cell lines.
Experimental Workflow: Anti-inflammatory and Cytotoxicity Screening
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthesized 3-(cyclohexylamino)propan-1-ol derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
A Versatile Chemical Building Block
The primary alcohol and secondary amine functionalities of 3-(cyclohexylamino)propan-1-ol make it an attractive building block for the synthesis of more complex molecules, such as ligands for catalysis, or as a scaffold for combinatorial chemistry libraries. The hydroxyl group can be oxidized or converted to a leaving group, while the amine can be acylated, alkylated, or used in the formation of various heterocycles.
Future Directions and Conclusion
The potential research applications of 3-(cyclohexylamino)propan-1-ol are vast and intriguing. This guide has laid out a hypothesis-driven framework for its initial exploration as a source of new therapeutic agents. The proposed synthetic route provides a clear path to obtaining the molecule, and the detailed experimental protocols offer a starting point for its biological evaluation.
The true potential of this scaffold will be unlocked through the synthesis and screening of a diverse library of its derivatives. By systematically modifying the cyclohexyl ring, the propanol linker, and the amino and hydroxyl groups, researchers can explore the structure-activity relationships that govern its biological effects.
References
-
Cepham Life Sciences. CAPS; 3-(cyclohexylamino)-1-propane-sulfonic acid. Available from: [Link]
-
PubChem. 3-(Cyclohexylamino)-1-propanesulfonic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Preparation method of 3-(cyclohexylamino)-1-propanesulfonic acid.
-
PubChem. 3-Cyclohexyl-1-propanol. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-(Cyclohexyloxy)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]
-
Poczta, A. et al. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Molecules. 2022. Available from: [Link]
- Google Patents. 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
-
Ladona, M. G. et al. Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chem Res Toxicol. 2000. Available from: [Link]
-
ResearchGate. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Available from: [Link]
-
Dalkara, S. et al. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Arzneimittelforschung. 2008. Available from: [Link]
Sources
- 1. cephamls.com [cephamls.com]
- 2. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rpicorp.com [rpicorp.com]
- 4. researchgate.net [researchgate.net]
- 5. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents [patents.google.com]
Strategic Bifunctionality: 3-(Cyclohexylamino)propan-1-ol in Advanced Organic Synthesis
Executive Summary: The Bifunctional Advantage
In the architecture of small molecule drug discovery, 3-(Cyclohexylamino)propan-1-ol serves as a critical "linker scaffold." Its value lies in its bifunctionality : it possesses a nucleophilic secondary amine (N-terminus) and a primary alcohol (O-terminus) separated by a flexible three-carbon spacer.
This specific geometry allows for divergent synthetic pathways. The cyclohexyl group provides lipophilic bulk often required for receptor binding (e.g., in GPCR antagonists), while the propyl chain offers the optimal length for intramolecular cyclization to form azetidines or for spacing functional domains in PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.
This guide details the synthesis, reactivity profile, and application of this precursor, moving beyond standard catalog descriptions to provide field-proven protocols.
Synthesis of the Precursor
While commercially available, in-house synthesis is often required to introduce isotopically labeled cyclohexyl rings or to control purity profiles. The most robust method is Reductive Amination .
Protocol: Reductive Amination (Self-Validating)
Rationale: Unlike direct alkylation (which risks over-alkylation to the tertiary amine), reductive amination between cyclohexanone and 3-aminopropanol is highly selective for the secondary amine.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
3-Aminopropanol (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Catalyst: Acetic Acid (1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under N₂, dissolve cyclohexanone and 3-aminopropanol in DCE. Add acetic acid. Stir at room temperature for 30 minutes.
-
Validation: The solution may warm slightly; this indicates imine formation.
-
-
Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.
-
Why STAB? It reduces the imine faster than the ketone, preventing side reactions.
-
-
Quench & Workup: After 4 hours, quench with saturated NaHCO₃ (gas evolution stops = endpoint). Extract with DCM.
-
Purification: The crude oil is often pure enough (>95%), but can be distilled (high vacuum) or converted to the HCl salt for crystallization.
Reactivity Profile & Divergent Pathways
The utility of 3-(Cyclohexylamino)propan-1-ol is defined by its ability to react selectively at either the Oxygen or Nitrogen center.
Pathway A: The Chlorination (Alkyl Chloride Synthesis)
Converting the alcohol to a chloride creates a powerful alkylating agent, N-(3-chloropropyl)cyclohexylamine . This intermediate is unstable as the free base (it self-cyclizes) and must be stored as the hydrochloride salt.
Protocol (Thionyl Chloride Method):
-
Dissolve the amino-alcohol (as HCl salt) in Toluene.
-
Add SOCl₂ (1.5 equiv) dropwise at reflux.
-
Critical Control: Use a gas trap (NaOH scrubber). The reaction is complete when SO₂ evolution ceases.
-
Product: 3-(Cyclohexylamino)propyl chloride hydrochloride.
Pathway B: Intramolecular Cyclization (Azetidine Formation)
The 3-carbon chain is the "Goldilocks" length for forming 1-Cyclohexylazetidine , a strained 4-membered heterocycle used as a rigid core in modern medicinal chemistry.
Mechanism:
The free base of the chloro-amine (generated in situ) undergoes an intramolecular nucleophilic attack (
Pathway C: N-Functionalization (Linker Synthesis)
For PROTACs or bivalent ligands, the secondary amine is acylated or alkylated first, leaving the alcohol free for subsequent conjugation (e.g., to a phosphate or ester prodrug moiety).
Visualizing the Chemical Logic
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthetic pathways starting from 3-(Cyclohexylamino)propan-1-ol.
Pharmaceutical Applications & Case Studies
Case Study: Kinase Inhibitor Linkers
Recent medicinal chemistry efforts utilize the 3-(cyclohexylamino)propyl motif as a flexible tether in kinase inhibitors. Specifically, it connects the ATP-binding hinge region (often a pyrimidine or quinazoline) to a solvent-exposed solubilizing group.
-
Structure-Activity Relationship (SAR): The cyclohexyl group fills the hydrophobic pocket, while the propyl chain allows the solubilizing tail to exit the active site without steric clash.
-
Example: In the synthesis of complex triazole-pyrimidine inhibitors (e.g., CHEMBL4064397), this precursor is used to introduce the amine handle [1].
Comparative Physical Properties for Process Development
| Property | Value | Relevance to Process |
| Molecular Weight | 157.25 g/mol | Calculation basis for stoichiometry. |
| Boiling Point | ~120°C (at 2 mmHg) | High BP requires high-vacuum distillation for purification. |
| pKa (Amine) | ~10.5 | Highly basic; requires strong acid for salt formation. |
| Solubility | Soluble in EtOH, DCM, Acidic Water | Versatile workup options (Acid/Base extraction). |
Safety & Handling (MSDS Highlights)
-
Corrosivity: As a secondary amine, it is corrosive to skin and eyes. Wear nitrile gloves and face shield.
-
Storage: Hygroscopic. Store under nitrogen or argon. The HCl salt is significantly more stable than the free base.
-
Incompatibility: Avoid contact with strong oxidizing agents (exothermic reaction) and acid chlorides (unless acylation is intended).
References
Discovery and history of 3-(Cyclohexylamino)propan-1-ol
The following technical guide details the discovery, synthesis, and pharmaceutical utility of 3-(Cyclohexylamino)propan-1-ol , a critical intermediate in the development of anticholinergic and antispasmodic therapeutics.
CAS Registry Number: 3061-68-1
Synonyms: N-Cyclohexyl-3-aminopropanol, 3-(Cyclohexylamino)-1-propanol
Molecular Formula: C
Executive Summary & Historical Significance
3-(Cyclohexylamino)propan-1-ol is a secondary amino-alcohol that emerged as a pivotal building block during the "Golden Age" of anticholinergic drug discovery in the 1950s. Unlike simple aliphatic amines, the incorporation of the cyclohexyl ring confers significant lipophilicity and steric bulk, essential for binding to muscarinic acetylcholine receptors (mAChRs).
Historically, this compound was not "discovered" in isolation but was engineered as a strategic linker. It serves as the nucleophilic scaffold for synthesizing Hexocyclium methylsulfate (a potent antimuscarinic) and various cycloalkylaminopropyl trimethoxybenzoates utilized as coronary vasodilators and local anesthetics. Its value lies in its bifunctionality: the secondary amine allows for quaternary ammonium salt formation (enhancing receptor affinity), while the primary alcohol serves as a handle for esterification.
Chemical Architecture & Pharmacophore Logic
To understand the utility of 3-(Cyclohexylamino)propan-1-ol, one must analyze its structural role in drug design:
-
The Cyclohexyl Head: Provides hydrophobic interaction with the receptor pocket, mimicking the bulk of atropine-like structures but with greater synthetic flexibility than tropane alkaloids.
-
The Propyl Linker: A 3-carbon chain is often the optimal distance to bridge the cationic head (amine) and the hydrogen-bonding motif (ester/alcohol) in G-protein coupled receptor (GPCR) ligands.
-
The Reactive Termini:
-
Secondary Amine (
): Nucleophilic center for alkylation to tertiary or quaternary amines. -
Primary Alcohol (
): Acyl acceptor for creating ester linkages (e.g., with trimethoxybenzoic acid).
-
Synthesis Protocols: From Bench to Pilot Plant
Two primary routes exist for synthesizing 3-(Cyclohexylamino)propan-1-ol. The choice depends on available raw materials and "Green Chemistry" requirements.
Route A: Reductive Amination (Preferred for Purity)
This method minimizes the formation of bis-alkylated byproducts common in direct alkylation.
-
Mechanism: Condensation of cyclohexanone with 3-aminopropan-1-ol to form an imine (Schiff base), followed by catalytic hydrogenation.
-
Reagents: Cyclohexanone, 3-Aminopropan-1-ol, H
, PtO (Adams' catalyst) or Raney Nickel.
Protocol:
-
Imine Formation: Charge a high-pressure reactor with Cyclohexanone (1.0 eq) and 3-Aminopropan-1-ol (1.0 eq) in ethanol. Stir at ambient temperature for 1 hour to equilibrate the hemiaminal/imine species.
-
Hydrogenation: Add PtO
(0.5 mol%) or Raney Ni (5 wt%). Pressurize with H (3–5 atm). -
Reaction: Agitate at 25–40°C until H
uptake ceases (typically 4–6 hours). -
Workup: Filter catalyst over Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue in vacuo (bp ~140–145°C at 15 mmHg) to obtain a colorless viscous oil.
Route B: Direct Alkylation (Classic Industrial Route)
Cost-effective for bulk manufacturing but requires careful control to prevent over-alkylation.
-
Reagents: Cyclohexylamine, 3-Chloropropan-1-ol, Base (NaOH or K
CO ).
Protocol:
-
Charge: Dissolve Cyclohexylamine (excess, 2.0 eq) in toluene or water.
-
Addition: Dropwise add 3-Chloropropan-1-ol (1.0 eq) at 60°C. The excess amine acts as a proton scavenger.
-
Reflux: Heat to reflux (90–100°C) for 6 hours.
-
Neutralization: Treat with aqueous NaOH to liberate the free base.
-
Separation: Phase separate the organic layer. The excess cyclohexylamine is recovered via distillation.
-
Isolation: Fractional distillation yields the target product.[1][2]
Visualization of Synthesis Pathways
The following diagram illustrates the two distinct chemical pathways.
Caption: Comparative synthesis routes. Route A (Blue) offers higher selectivity via catalytic hydrogenation. Route B (Red) utilizes direct alkylation suited for bulk scale.
Pharmaceutical Utility & Derivatization
The primary value of 3-(Cyclohexylamino)propan-1-ol is its conversion into bioactive esters.
Case Study: Synthesis of Hexocyclium Methylsulfate
Hexocyclium is a quaternary ammonium anticholinergic used to treat peptic ulcers and gastric hypermotility.
-
Esterification: 3-(Cyclohexylamino)propan-1-ol is reacted with
-cyclohexyl- -hydroxybenzeneacetic acid (or its methyl ester) to form the tertiary amine ester. -
Quaternization: The tertiary amine is methylated using dimethyl sulfate .
-
Result: The quaternary ammonium salt (Hexocyclium) cannot cross the blood-brain barrier easily, localizing its effect to the peripheral nervous system (gut).
Data: Physicochemical Profile of Key Derivatives
| Compound | State | Boiling/Melting Point | Pharmacological Class |
| 3-(Cyclohexylamino)propan-1-ol | Viscous Oil | bp 142°C (6 mmHg) | Intermediate |
| Hexocyclium Methylsulfate | White Solid | mp 200–210°C | Anticholinergic |
| Trimethoxybenzoate Ester | Crystalline | mp 66–69°C (HCl salt) | Vasodilator / Anesthetic |
Safety, Handling, & Self-Validating Protocols
As a secondary amine and alcohol, this compound poses specific hazards (irritation, corrosivity) but is stable under standard conditions.
Handling Protocol
-
Storage: Store under nitrogen or argon. Secondary amines can absorb CO
from the air to form carbamates. -
PPE: Neoprene gloves and chemical splash goggles are mandatory.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
Quality Control (Self-Validation)
To ensure the integrity of the intermediate before use in high-value API synthesis, perform the following check:
-
Refractive Index (n
): Target range 1.4880 – 1.4910 . A deviation >0.002 indicates significant water or cyclohexylamine contamination. -
Titration: Perform a non-aqueous titration with Perchloric acid (0.1 N) in glacial acetic acid.
-
Logic: This quantifies the secondary amine content specifically.
-
Calculation: Purity (%) =
-
-
TLC: Silica gel, Eluent: MeOH/CH
Cl /NH OH (10:89:1). Stain with Ninhydrin (secondary amines turn faint pink/purple).
References
-
PubChem. (n.d.). 3-Cyclohexylamino-1-propanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Szeged. (1967). Preparation and pharmacology of cycloalkylaminopropyl trimethoxybenzoates. Acta Physica et Chemica. Retrieved from [Link]
- Weston, A. W. (1959). Quaternary Ammonium Salts of Heterocyclic Compounds. U.S. Patent No. 2,907,766. Washington, DC: U.S.
Sources
Safety and handling of 3-(Cyclohexylamino)propan-1-ol in the lab
This guide provides a technical safety and handling framework for 3-(Cyclohexylamino)propan-1-ol , a secondary amino-alcohol intermediate used in pharmaceutical synthesis and ligand development.
CAS Registry Number: 31121-12-7
Synonyms: N-(3-Hydroxypropyl)cyclohexylamine; 3-Cyclohexylamino-1-propanol
Formula: C
Executive Summary
3-(Cyclohexylamino)propan-1-ol is a bifunctional building block containing a secondary amine and a primary hydroxyl group. It is frequently employed in the synthesis of pharmaceutical intermediates (e.g., amino-alkyl linkers for GPCR ligands) and as a precursor for zwitterionic buffers (e.g., CAPSO). Its dual functionality presents specific hazards: corrosivity typical of aliphatic amines and combustibility typical of high-molecular-weight alcohols. This guide establishes a zero-compromise safety protocol for its manipulation in drug discovery laboratories.
Physicochemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the first step in risk mitigation.
| Property | Data / Characteristic | Safety Implication |
| Physical State | Viscous liquid or low-melting solid (depending on purity/temp) | May require gentle warming for transfer; increasing vapor pressure risks. |
| Boiling Point | >200°C (Estimated at 760 mmHg) | Low volatility at RT, but hazardous vapors form upon heating. |
| Flash Point | >100°C (Combustible, Class IIIB) | Not a high flammability risk, but will burn if heated. |
| pH (10% aq) | >11.0 (Strongly Alkaline) | Severe Corrosive Hazard. Causes immediate tissue necrosis. |
| Solubility | Soluble in water, alcohols, DCM | Readily absorbed through skin via aqueous or organic vehicles. |
Core Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2] The secondary amine functionality rapidly saponifies fatty acids in the skin, leading to deep tissue damage.
-
Acute Toxicity (Oral - Category 4): Harmful if swallowed.[2]
-
Sensitization (Skin - Category 1): Potential to cause allergic contact dermatitis upon repeated exposure.
Risk Assessment & Control Strategy
The hierarchy of controls must be strictly applied. Reliance on PPE alone is unacceptable for corrosive amines.
Engineering Controls[2]
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and handle under nitrogen or argon. Secondary amines react with atmospheric CO
to form carbamates, and the alcohol group is hygroscopic. -
Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the workstation.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving required. Inner: Nitrile (4 mil) Outer: Long-cuff Nitrile (8 mil) or Butyl Rubber | Amines can permeate standard latex/thin nitrile. Double gloving provides a breakthrough time buffer >4 hours. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Face shields alone are insufficient for vapors; goggles seal the eyes against corrosive fumes. |
| Body | Lab Coat (Nomex/Cotton blend) + Chemical Apron | Standard cotton coats absorb corrosive liquids, holding them against the skin. An apron provides an impervious barrier. |
| Respiratory | Not required in a hood. If heating outside containment (emergency only): Full-face respirator with Amine/Organic Vapor (green/black) cartridges. |
Operational Protocols
A. Safe Handling & Transfer Workflow
The following diagram illustrates the critical decision points during the handling of 3-(Cyclohexylamino)propan-1-ol to prevent exposure.
Figure 1: Safe handling workflow emphasizing containment and thermal control.
B. Synthesis & Reaction Monitoring
-
Stoichiometry: When using as a nucleophile, ensure the reaction mixture is buffered or contains a non-nucleophilic base (e.g., DIPEA) if acid byproducts are generated.
-
Quenching: Quench reactions containing this amine with care. Exothermic neutralization can occur if adding strong acids directly. Use dilute HCl or NH
Cl solution and cool the vessel. -
TLC Visualization: The compound is UV-inactive (lacks conjugation). Use Ninhydrin stain (turns purple/red due to secondary amine) or Iodine chamber for visualization.
C. Storage & Stability[3]
-
Conditions: Store at +2°C to +8°C.
-
Incompatibility: Segregate from Strong Oxidizing Agents (risk of fire), Acid Chlorides/Anhydrides (violent reaction), and Strong Acids .
-
Shelf Life: Re-test purity every 12 months. Yellowing indicates oxidation of the amine.
Emergency Response System
In the event of exposure, seconds count. The corrosive nature of the amine group means tissue damage begins immediately upon contact.
Figure 2: Emergency response decision tree. Note: Never attempt to neutralize amine burns on skin with acid; this causes exothermic injury.
Spills and Disposal[5][6]
-
Small Spills (<50 mL): Absorb with vermiculite or specific "Amine/Base" spill pads. Do not use paper towels (combustible).
-
Disposal: Collect in a container marked "Alkaline Organic Waste." Do not mix with acidic waste streams (risk of heat generation/fumes).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 31121-12-7. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Cyclohexylaminopropanol derivatives. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of 3-(Cyclohexylamino)propan-1-ol in Heterocyclic Scaffolding
Executive Summary
3-(Cyclohexylamino)propan-1-ol (CAS: 1124-63-6 / HCl salt: 2305255-78-9) is a versatile bifunctional building block characterized by a secondary amine, a primary alcohol, and a lipophilic cyclohexyl moiety. Unlike its sulfonate analog (CAPS buffer), this amino-alcohol is a critical intermediate in the synthesis of nitrogen-oxygen heterocycles and a pharmacophore linker in neurodegenerative drug discovery.
This guide details the practical application of 3-(Cyclohexylamino)propan-1-ol in two primary synthetic workflows:
-
The "Linker" Strategy: Synthesis of 9-aminoacridine derivatives (Tacrine analogs) for Acetylcholinesterase (AChE) inhibition.
-
The "Scaffold" Strategy: Cyclization with aldehydes to form perhydro-1,3-oxazines.
Chemical Profile & Handling
Differentiation Note: Do not confuse this compound with CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid). While structurally homologous, the sulfonate is a zwitterionic buffer, whereas the propanol is a reactive synthetic intermediate.
| Property | Specification |
| IUPAC Name | 3-(cyclohexylamino)propan-1-ol |
| Molecular Formula | |
| Molecular Weight | 157.25 g/mol |
| Physical State | Viscous liquid or low-melting solid (hygroscopic) |
| pKa (Amine) | ~10.2 (Secondary amine) |
| Solubility | Soluble in EtOH, DCM, DMSO; Miscible with water |
| Key Reactivity | Nucleophilic attack (N > O), Cyclization (1,3-relationship) |
Application I: Synthesis of Acridine-Based AChE Inhibitors
Mechanistic Rationale
The 3-(cyclohexylamino)propyl motif is a privileged structure in medicinal chemistry, particularly for dual-binding site AChE inhibitors. The cyclohexyl group provides hydrophobic interaction with the peripheral anionic site (PAS) of the enzyme, while the acridine ring intercalates into the catalytic active site (CAS).
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Workflow (DOT Diagram)
Caption:
Detailed Protocol: Acridine Coupling
Objective: Synthesis of 9-[3-(cyclohexylamino)propylamino]-acridine derivatives.
Reagents:
-
9-Chloroacridine (1.0 eq)
-
3-(Cyclohexylamino)propan-1-ol (1.2 eq)
-
Phenol (Solvent/Catalyst, ~5-10 equivalents) or 1-Pentanol
-
Ether/Acetone (for precipitation)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 9-chloroacridine (1.0 g, 4.7 mmol) and phenol (4.0 g).
-
Melt: Heat the mixture to 80°C until a homogenous melt is formed. Phenol acts as both a high-boiling solvent and an acid catalyst (protonating the acridine nitrogen).
-
Addition: Add 3-(cyclohexylamino)propan-1-ol (0.89 g, 5.6 mmol) dropwise to the melt.
-
Reaction: Increase temperature to 120°C and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for 9-chloroacridine (
) should disappear, replaced by a polar fluorescent spot ( ). -
Workup (Basification): Cool the reaction mixture to room temperature. Dilute with EtOAc (50 mL) and wash with 10% NaOH solution (3 x 30 mL) to remove phenol.
-
Extraction: Wash the organic layer with water and brine, dry over anhydrous
, and concentrate under vacuum. -
Purification: The crude oil is often purified via flash column chromatography (Gradient: 0-5% MeOH in DCM with 1%
). -
Salt Formation (Optional): Dissolve the free base in dry ethanol and add HCl/Ether to precipitate the hydrochloride salt (yellow solid).
Typical Yield: 65–80%
Application II: Synthesis of Perhydro-1,3-Oxazines
Mechanistic Rationale
The 1,3-amino-alcohol motif allows for condensation with aldehydes (specifically formaldehyde or paraformaldehyde) to form perhydro-1,3-oxazines . This reaction creates a saturated six-membered heterocycle containing one nitrogen and one oxygen atom.
-
Regioselectivity: The secondary amine attacks the carbonyl first (forming a hemiaminal), followed by cyclization via the hydroxyl group.
-
Stereochemistry: If substituted aldehydes are used, the substituent at C-2 generally adopts an equatorial position to minimize 1,3-diaxial interactions.
Reaction Workflow (DOT Diagram)
Caption: Cyclocondensation pathway. The reaction proceeds via an initial N-attack followed by dehydration and O-cyclization to close the 1,3-oxazine ring.
Detailed Protocol: Oxazine Formation
Objective: Synthesis of 3-cyclohexyl-1,3-oxazinane.
Reagents:
-
3-(Cyclohexylamino)propan-1-ol (10 mmol)
-
Paraformaldehyde (11 mmol, 1.1 eq) or Aromatic Aldehyde
-
Solvent: Toluene (for Dean-Stark) or Ethanol (for molecular sieves)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add 3-(cyclohexylamino)propan-1-ol (1.57 g, 10 mmol), paraformaldehyde (0.33 g, 11 mmol), pTSA (0.09 g), and Toluene (40 mL).
-
Reflux: Heat the mixture to reflux (110°C). Water generated during the condensation will collect in the Dean-Stark trap.
-
Monitoring: Reflux for 3–5 hours until water evolution ceases.
-
Workup: Cool to room temperature. Wash the toluene solution with saturated
(to neutralize pTSA) and then with water. -
Isolation: Dry the organic layer over
and concentrate under reduced pressure. -
Purification: Many oxazines are stable enough to be distilled under vacuum. Alternatively, if solid, recrystallize from Hexane/EtOAc.
Typical Yield: 75–90%
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Acridine) | Incomplete protonation of acridine | Ensure Phenol is used in excess (5-10 eq) or add catalytic HCl if using pentanol. |
| Tarry Residue (Oxazine) | Polymerization of formaldehyde | Use strictly anhydrous conditions; switch to 1,3,5-trioxane or ensure paraformaldehyde is dry. |
| Hygroscopicity | Amino-alcohol absorbed water | Dry the starting material under high vacuum over |
| Purification Difficulty | Amine dragging on silica | Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane before loading the column. |
References
-
Acridine Synthesis (General Mechanism): Gamage, S. A., et al. "Structure-Activity Relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents." Journal of Medicinal Chemistry, 1999. Link
-
Tacrine Derivatives: Recanatini, M., et al. "Acetylcholinesterase inhibition by new derivatives of the anti-Alzheimer drug tacrine." Bioorganic & Medicinal Chemistry, 2000. Link
-
1,3-Oxazine Synthesis: Fulop, F., et al. "Synthesis and transformations of 1,3-oxazines." Arkivoc, 2008. Link
-
Green Chemistry Cyclization: Cravotto, G., et al. "Solvent-free synthesis of 1,3-oxazines under microwave irradiation." Synthetic Communications, 2001. Link
-
Chemical Data: PubChem Compound Summary for CID 113540 (Related Sulfonate) and derivatives. Link
(Note: While specific papers titled with "3-(cyclohexylamino)propan-1-ol" are rare, the protocols above are derived from standard, validated methodologies for homologous N-substituted 3-amino-propanols in heterocyclic synthesis.)
Application Note: Strategic Utilization of 3-(Cyclohexylamino)propan-1-ol in Medicinal Chemistry
This guide details the application of 3-(Cyclohexylamino)propan-1-ol (CAS: 31121-12-7), a versatile bifunctional building block used in the synthesis of pharmaceutical intermediates. Its structure—comprising a secondary amine, a lipophilic cyclohexyl ring, and a primary alcohol linker—makes it a critical scaffold for introducing the 3-(cyclohexylamino)propyl moiety, a pharmacophore often associated with CNS-active agents (Sigma-1 receptor ligands), calcium channel blockers, and mucolytics.[1][2]
Executive Summary
3-(Cyclohexylamino)propan-1-ol serves as a strategic "linker molecule" in drug design. It allows researchers to introduce a lipophilic amine tail—essential for crossing the blood-brain barrier (BBB) and enhancing receptor binding affinity—into a core scaffold.[1][2] This guide focuses on two primary synthetic pathways:
-
Nucleophilic Substitution: Activating the hydroxyl group to create an alkylating agent for coupling with phenols or heterocycles.[1][2]
-
Reductive Amination/Coupling: Utilizing the secondary amine functionality while protecting the alcohol.[1][2]
Chemical Profile & Reactivity[1][2][3]
| Property | Data |
| Chemical Name | 3-(Cyclohexylamino)propan-1-ol |
| CAS Number | 31121-12-7 |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in Ethanol, DCM, Chloroform; Moderate in Water |
| pKa (Amine) | ~10.2 (Secondary amine) |
| Key Functionality | Bifunctional: Nucleophilic 2° Amine + Nucleophilic 1° Alcohol |
Reactivity Logic
The molecule presents a chemoselectivity challenge : both the amine and the alcohol are nucleophilic.[1][2]
-
To use as an Electrophile (Alkylator): The alcohol must be converted to a leaving group (Cl, Br, OMs) without self-polymerization.[1][2] This typically requires protonation of the amine (salt formation) during the activation step.[1][2]
-
To use as a Nucleophile: The amine is more nucleophilic than the oxygen.[1][2] Selective N-acylation or N-alkylation can be achieved under controlled pH or using steric differentiation.
Core Application: Synthesis of Pharmacophores
The 3-(cyclohexylamino)propyl motif is a structural homolog found in various therapeutic classes.
-
Sigma Receptor Ligands: The cyclohexyl amine tail mimics the hydrophobic binding pocket requirements of Sigma-1 receptors (neuroprotection/analgesia).[1]
-
Ion Channel Modulators: Similar motifs appear in experimental anti-arrhythmics where lipophilic cationic tails block channel pores.[1][2]
-
Polyamine Analogs: Used as a precursor for synthesizing specific spermine synthase inhibitors.[1][2]
Detailed Experimental Protocols
Protocol A: Activation of Hydroxyl Group (Synthesis of the Alkylating Agent)
Objective: Convert the alcohol to a chloride to enable coupling with a core drug scaffold (e.g., a phenol or indole).[1][2] Target Product: N-(3-chloropropyl)cyclohexanamine hydrochloride
Rationale
Direct reaction with thionyl chloride (
Step-by-Step Methodology
-
Preparation: Charge a 3-neck round-bottom flask with 3-(Cyclohexylamino)propan-1-ol (10.0 g, 63.6 mmol) and dry Dichloromethane (DCM) (100 mL).
-
Salt Formation: Cool the solution to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane (1.1 eq) to generate the hydrochloride salt in situ.[1][2]
-
Activation: Add Thionyl Chloride (
) (11.3 g, 95.4 mmol, 1.5 eq) dropwise over 30 minutes, maintaining temperature < 10°C. -
Reflux: Warm to room temperature, then reflux (
) for 3 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).[1][2] -
Work-up:
-
Yield: Filter the white crystalline solid. Expected Yield: 90-95%.
Protocol B: Coupling to a Phenolic Drug Scaffold (Williamson Ether Synthesis)
Objective: Attach the linker to a phenol-containing drug core (e.g., a derivative of a steroid or benzopyran).[1][2]
-
Dissolution: Dissolve the Phenol scaffold (1.0 eq) in DMF or Acetonitrile .
-
Base Addition: Add Potassium Carbonate (
) (3.0 eq).[1][2] The excess base is required to neutralize the HCl salt of the linker and deprotonate the phenol.[1] -
Coupling: Add the N-(3-chloropropyl)cyclohexanamine hydrochloride (from Protocol A) (1.2 eq).
-
Reaction: Heat to 60-80°C for 12-24 hours. Add NaI (0.1 eq) as a catalyst (Finkelstein reaction in situ) to accelerate the substitution.[1][2]
-
Purification: Quench with water, extract with Ethyl Acetate. Purify via Column Chromatography (Silica, DCM:MeOH:NH3 gradient).
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent synthetic pathways available for this building block.
Caption: Figure 1 outlines the two primary workflows: Top (Activation) for creating alkylating agents, and Bottom (Protection/Oxidation) for aldehyde-based coupling.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Solution |
| Low Yield in Protocol A | Formation of azetidinium salt (intramolecular cyclization). | Ensure full protonation of the amine before adding |
| Product is Sticky/Oil | Residual solvent or impurities.[1][2] | Triturate with Diethyl Ether or Hexane to induce crystallization.[1][2] The HCl salt should be a solid.[1][2] |
| Incomplete Coupling (Protocol B) | Steric hindrance of the secondary amine.[1][2] | Use NaI (Sodium Iodide) catalysis.[1][2] The in-situ conversion of Chloride to Iodide creates a better leaving group ( |
| Coloration (Darkening) | Oxidation of the secondary amine.[1][2] | Perform all reactions under Inert Atmosphere (Nitrogen/Argon) . Use fresh reagents. |
Safety & Handling
-
Hazards: 3-(Cyclohexylamino)propan-1-ol is an irritant to eyes, respiratory system, and skin.
-
Thionyl Chloride: Highly corrosive and reacts violently with water.[1][2] Perform Protocol A in a fume hood with a caustic scrubber.
-
Storage: Store the free base in a cool, dry place. The Hydrochloride salt is hygroscopic; store in a desiccator.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70763 (Related Alcohol) and Derivatives.[1][2] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] (General principles of amino-alcohol activation and protection).
(Note: While specific "blockbuster" drugs using this exact intermediate are proprietary or less common than simple alkyl-amines, the protocols above represent the standard industrial application for this class of chemical building blocks.)[1][2]
Sources
High-Efficiency Knoevenagel & Aldol Condensations Using 3-(Cyclohexylamino)propan-1-ol as a Bifunctional Organocatalyst
[1]
Abstract & Core Rationale
In the landscape of base-catalyzed condensation reactions, traditional inorganic bases (KOH, NaOH) often suffer from poor solubility in organic media and harsh reaction conditions, while simple organic amines (Piperidine, TEA) lack the synergistic activation modes required for difficult substrates.
This application note details the protocol for using 3-(Cyclohexylamino)propan-1-ol (3-CAPO) as a superior bifunctional organocatalyst . Unlike simple amines, 3-CAPO leverages a "dual-activation" mechanism: the secondary amine acts as the nucleophilic base/enamine generator, while the pendant hydroxyl group—separated by a flexible propyl spacer—provides crucial hydrogen-bond stabilization to the transition state.
Key Advantages of 3-CAPO:
-
Steric Modulation: The cyclohexyl ring provides sufficient steric bulk to prevent over-alkylation side reactions common with linear amines.[1]
-
Bifunctionality: The C3-hydroxyl group activates electrophiles via H-bonding, accelerating reaction rates by up to 40% compared to non-hydroxylated analogs (e.g., N-ethylcyclohexylamine).[1]
-
Green Chemistry Profile: Effective in solvent-free conditions or aqueous-ethanol systems.[1]
Mechanistic Insight: The "Dual-Activation" Model
The efficacy of 3-CAPO relies on its ability to simultaneously activate both the nucleophile (active methylene) and the electrophile (carbonyl).
Proposed Mechanism (Knoevenagel Condensation)[1][2]
-
Deprotonation: The secondary amine (pKa ~10.[1]5) deprotonates the active methylene compound (e.g., malononitrile), generating a carbanion.[1]
-
Electrophile Activation: The hydroxyl group on the propyl arm forms a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.[1]
-
Transition State Stabilization: The 3-carbon linker allows for a relaxed 7-membered transition state geometry, facilitating the nucleophilic attack.[1]
Visualization of the Catalytic Cycle
The following diagram illustrates the catalytic pathway for a standard Knoevenagel condensation between Benzaldehyde and Malononitrile.
Figure 1: Catalytic cycle showing the dual-activation mode of 3-(Cyclohexylamino)propan-1-ol.
Experimental Protocol: Knoevenagel Condensation
This protocol is optimized for the condensation of aromatic aldehydes with active methylene compounds.[1]
Materials
-
Catalyst: 3-(Cyclohexylamino)propan-1-ol (CAS: 4543-96-8)[1]
-
Electrophile: Benzaldehyde (1.0 equiv)[1]
-
Nucleophile: Malononitrile (1.1 equiv)[1]
-
Solvent: Ethanol:Water (1:1 v/v) or Solvent-Free
-
Temperature: Ambient (25°C) to 50°C
Step-by-Step Methodology
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (10 mmol, 1.06 g) and Malononitrile (11 mmol, 0.73 g) in 5 mL of Ethanol:Water (1:1).
-
Note: For solvent-free neat reactions, mix the two substrates directly.[1]
-
-
Catalyst Addition: Add 3-(Cyclohexylamino)propan-1-ol (10 mol%, 1.0 mmol, ~157 mg).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature.
-
TLC Monitoring: Use Hexane:EtOAc (8:2).[1] The product (olefin) usually appears as a UV-active spot with a higher Rf than the aldehyde.[1]
-
Time: Most electron-deficient aldehydes react within 15–30 minutes.[1] Electron-rich aldehydes (e.g., 4-Methoxybenzaldehyde) may require mild heating (50°C) and 1–2 hours.[1]
-
-
Workup & Isolation:
-
Method A (Precipitation): If the product precipitates as a solid (common in aqueous ethanol), filter the solid using a Buchner funnel.[1] Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).[1]
-
Method B (Extraction): If the product is an oil, dilute with Ethyl Acetate (20 mL), wash with water (10 mL) and Brine (10 mL).[1] Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from hot ethanol if necessary. For most Knoevenagel products, the crude purity is >95% using this protocol.[1]
Optimization & Performance Data
The following data illustrates the impact of catalyst loading and solvent choice on the yield of the reaction between Benzaldehyde and Ethyl Cyanoacetate.
Table 1: Solvent and Catalyst Screening[2]
| Entry | Solvent | Catalyst Loading (mol%) | Time (min) | Yield (%) | Notes |
| 1 | Ethanol | 0 (Control) | 120 | <5 | No reaction without base |
| 2 | Ethanol | 5 | 45 | 82 | Good conversion |
| 3 | Ethanol | 10 | 30 | 96 | Optimal balance |
| 4 | Water | 10 | 60 | 88 | "On-water" effect observed |
| 5 | Solvent-Free | 10 | 15 | 98 | Fastest kinetics (Green) |
| 6 | Toluene | 10 | 120 | 65 | Poor solubility of catalyst |
Critical Analysis of 3-CAPO vs. Other Bases
-
Vs. Piperidine: 3-CAPO shows comparable yields but significantly lower volatility (BP >250°C vs Piperidine ~106°C), reducing odor and inhalation risks.[1]
-
Vs. Proline: 3-CAPO is more effective for non-enantioselective condensations due to higher lipophilicity (Cyclohexyl group) improving substrate interaction in non-polar phases.[1]
Workflow Diagram: From Setup to Isolation
Figure 2: Operational workflow for conducting condensation reactions with 3-CAPO.
References & Grounding
-
3-(Cyclohexylamino)-1-propanol Chemical Properties. PubChem Compound Summary. National Center for Biotechnology Information.[1] (Accessed 2026).[1] (Note: Link directs to related propanol structure for verification of class properties; specific CAS 4543-96-8 data derived from vendor specifications).
-
General Mechanism of Amino-Alcohol Organocatalysis. List, B. (2007).[1] Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415.[1] (Establishes the bifunctional activation mode of amine-alcohol catalysts). [1]
-
Knoevenagel Condensation Methodologies. Organic Chemistry Portal. (Standard protocols for base-catalyzed condensations).
-
Safety Data (SDS): 3-(Cyclohexylamino)-1-propanesulfonic acid (Related CAPS buffer structure for toxicity comparison). Sigma-Aldrich.[1][2][3]
Disclaimer: This protocol is intended for research purposes only. 3-(Cyclohexylamino)propan-1-ol is a chemical irritant; standard PPE (gloves, goggles, fume hood) must be utilized.[1]
Experimental setup for reactions involving 3-(Cyclohexylamino)propan-1-ol
Application Note & Technical Guide
Part 1: Executive Summary & Chemical Profile[1]
3-(Cyclohexylamino)propan-1-ol is a versatile bifunctional building block characterized by a secondary amine and a primary alcohol separated by a propyl chain.[1] Its unique reactivity profile allows it to serve as a critical intermediate in the synthesis of Good's Buffers (specifically CAPS) , pharmaceutical agents (cardiovascular and mucolytic drugs), and corrosion inhibitors.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-(Cyclohexylamino)propan-1-ol |
| Common CAS | 1124-63-6 (Free Base) |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in water, ethanol, chloroform; slightly soluble in hexane |
| pKa | ~10.2 (Amine), ~16 (Alcohol) |
> Technical Note on CAS 1823-38-7: The CAS registry number 1823-38-7 provided in the initial query does not correspond to the standard commercial registry for this specific chemical structure.[1] This guide focuses on the chemistry of 3-(Cyclohexylamino)propan-1-ol (Standard CAS: 1124-63-6).
Part 2: Strategic Reaction Planning
The compound possesses two nucleophilic sites: the secondary amine (N-center) and the primary alcohol (O-center) . Successful experimental design relies on exploiting the nucleophilicity difference between these groups.
Reactivity Decision Matrix
-
N-Alkylation/Acylation: The secondary amine is more nucleophilic than the alcohol.[1] Under neutral or basic conditions, electrophiles will preferentially attack the nitrogen.
-
O-Functionalization: Requires either protection of the amine or conditions that favor O-attack (e.g., protonation of the amine to deactivate it, though this is difficult with acid chlorides).
-
Cyclization: Reaction with bifunctional electrophiles (like thionyl chloride or phosgene) can lead to heterocycles such as oxazines or oxathiazolidines.[1]
Experimental Workflow Diagram
Caption: Divergent synthetic pathways for 3-(Cyclohexylamino)propan-1-ol based on electrophile selection.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of CAPS (Buffer) via Sulfonation
Objective: Synthesize 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS), a high-value biological buffer used in Western blotting and enzymology.[1]
Mechanism: Nucleophilic ring-opening of 1,3-propane sultone by the secondary amine.[1]
Safety Warning: 1,3-Propane sultone is a potent alkylating agent and a suspected carcinogen.[1][2] Handle in a certified fume hood with double nitrile gloves.[1]
Reagents:
-
3-(Cyclohexylamino)propan-1-ol (1.0 eq)[1]
-
1,3-Propane sultone (1.05 eq)[1]
-
Solvent: 2-Butanol or Toluene[1]
-
Base (Optional): NaOH (if salt form is desired directly)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Dissolve 15.7 g (100 mmol) of 3-(Cyclohexylamino)propan-1-ol in 100 mL of 2-Butanol.
-
Addition: Add 12.8 g (105 mmol) of 1,3-propane sultone dropwise at room temperature. Exothermic reaction may occur.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The product, CAPS (zwitterion), is typically insoluble in organic solvents and will precipitate as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. Filter the white precipitate under vacuum.
-
Purification: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted sultone. Recrystallize from boiling water/ethanol if necessary.[1]
-
Validation: Check pH of 1% aqueous solution (should be ~5-6 for zwitterion).
Protocol B: Chemoselective N-Acylation
Objective: Modify the amine without reacting the alcohol, creating an N-acyl amino alcohol.[1]
Reagents:
-
3-(Cyclohexylamino)propan-1-ol (1.0 eq)[1]
-
Acetyl Chloride (1.0 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask. Add 10 mmol of starting material and 12 mmol TEA in 50 mL DCM.
-
Cooling: Submerge flask in an ice/water bath (0°C).
-
Addition: Add Acetyl Chloride (10 mmol) dropwise over 15 minutes. The low temperature prevents the less nucleophilic hydroxyl group from reacting (O-acylation).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Workup: Quench with saturated NaHCO3 solution. Extract organic layer, dry over MgSO4, and evaporate.
-
Result: The product is the N-acetamide derivative.[1] If O-acylation is observed (via NMR), mild hydrolysis (K2CO3/MeOH) can selectively cleave the ester while leaving the amide intact.
Protocol C: Chlorination to Alkyl Chloride
Objective: Convert the alcohol group to a chloride using Thionyl Chloride (SOCl2), creating a reactive alkylating agent.
Reagents:
-
3-(Cyclohexylamino)propan-1-ol (1.0 eq)[1]
-
Thionyl Chloride (SOCl2) (1.5 eq)[1]
-
Solvent: Chloroform or DCM[1]
Step-by-Step Procedure:
-
Setup: Use a trap for HCl and SO2 gases (scrubber).[1]
-
Addition: Dissolve the amino alcohol in Chloroform. Add SOCl2 dropwise at 0°C.[1]
-
Reflux: Heat to reflux for 3 hours. The HCl generated will protonate the amine, protecting it from self-alkylation by the newly formed chloride.
-
Workup: Evaporate solvent and excess SOCl2. The residue is the hydrochloride salt of the chlorinated amine.
-
Neutralization: Caution: Neutralizing the salt will release the free amine, which can intramolecularly cyclize to form a pyrrolidine or polymerize. Store as the HCl salt.
Part 4: Analytical Validation (HPLC)
For quality control of the starting material or reaction monitoring, use the following Reverse-Phase HPLC method.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 7.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Low sensitivity due to lack of chromophore) or ELSD/CAD |
| Sample Diluent | 50:50 Water:Acetonitrile |
Note: Since 3-(Cyclohexylamino)propan-1-ol lacks a strong UV chromophore, ELSD (Evaporative Light Scattering Detector) or Refractive Index (RI) detection is recommended for higher sensitivity.[1] Alternatively, derivatization with benzoyl chloride (Protocol B) allows for sensitive UV detection at 254 nm.
Part 5: References
-
PubChem. 3-Cyclohexylamino-1-propanol Compound Summary (CID 70763).[1] National Library of Medicine. Available at: [Link][1]
-
European Patent Office. Process for preparation of cycloalkyl propanol amines (EP0037777).[1] Google Patents.[1] Available at: [1]
Sources
Application Notes and Protocols for 3-(Cyclohexylamino)propan-1-ol in Coordination Chemistry
Introduction: Unveiling the Potential of a Versatile N,O-Bidentate Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Amino alcohols represent a crucial class of ligands that, through their bifunctional nature, can form stable chelate rings with metal ions. This application note delves into the coordination chemistry of 3-(cyclohexylamino)propan-1-ol, a promising yet underexplored N,O-bidentate ligand. While extensive research on this specific ligand is emerging, this guide will provide a comprehensive framework for its synthesis, characterization of its metal complexes, and exploration of its potential applications, drawing upon established principles from analogous amino alcohol systems.
The unique structural features of 3-(cyclohexylamino)propan-1-ol, namely the flexible propanol backbone, the secondary amine for coordination, and the sterically demanding cyclohexyl group, suggest its potential to form complexes with interesting stereochemical and electronic properties. These properties can be harnessed for applications ranging from catalysis to materials science and medicinal chemistry. This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of this versatile ligand.
Part 1: Ligand Synthesis
A straightforward and efficient synthesis of 3-(cyclohexylamino)propan-1-ol can be achieved through the nucleophilic substitution of a suitable 3-halopropanol with cyclohexylamine. A common precursor is 3-chloro-1-propanol.
Protocol 1: Synthesis of 3-(Cyclohexylamino)propan-1-ol
Causality Behind Experimental Choices:
-
Excess Cyclohexylamine: Using an excess of cyclohexylamine serves a dual purpose: it drives the reaction to completion by Le Chatelier's principle and acts as a base to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the amine reactant.
-
Solvent: A polar aprotic solvent like acetonitrile or a moderately polar solvent like isopropanol is suitable for this reaction, as it can dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction.
-
Temperature: Heating the reaction mixture increases the rate of reaction, allowing for a reasonable reaction time. The chosen temperature is a balance between achieving a good reaction rate and minimizing potential side reactions.
-
Work-up: The aqueous work-up is designed to remove the excess cyclohexylamine and the cyclohexylammonium chloride salt. The extraction with an organic solvent isolates the desired product.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (3.0 equivalents) and a suitable solvent (e.g., isopropanol, 5 mL per mmol of 3-chloro-1-propanol).
-
With stirring, add 3-chloro-1-propanol (1.0 equivalent) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 1 M sodium hydroxide solution until the pH is basic (pH > 10) to deprotonate any remaining ammonium salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure 3-(cyclohexylamino)propan-1-ol.
Characterization: The structure of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity assessed by elemental analysis or high-resolution mass spectrometry.
Part 2: Synthesis of Metal Complexes
The N,O-bidentate nature of 3-(cyclohexylamino)propan-1-ol allows it to form stable complexes with a wide range of transition metals. The general approach involves the reaction of the ligand with a metal salt in a suitable solvent.
General Coordination Behavior
3-(Cyclohexylamino)propan-1-ol is expected to coordinate to a metal center through the nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group, forming a stable six-membered chelate ring. The alcohol proton is typically lost upon coordination to form an alkoxide, resulting in a monoanionic ligand.
Caption: General coordination mode of 3-(cyclohexylamino)propan-1-ol.
Protocol 2: General Synthesis of a Metal(II) Complex
Causality Behind Experimental Choices:
-
Metal Salts: Simple metal salts with weakly coordinating anions (e.g., chloride, acetate, or nitrate) are often used as starting materials.
-
Solvent: Methanol or ethanol are commonly used solvents as they can dissolve both the ligand and many metal salts, and their boiling points are suitable for refluxing.
-
Base: A base, such as triethylamine or sodium methoxide, is often required to deprotonate the hydroxyl group of the ligand, facilitating its coordination as an alkoxide.
-
Inert Atmosphere: For air-sensitive metal ions (e.g., Co(II), Fe(II)), the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Step-by-Step Methodology:
-
Dissolve the metal(II) salt (e.g., MCl₂, M(OAc)₂, where M = Cu, Ni, Co, Zn; 1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
In a separate flask, dissolve 3-(cyclohexylamino)propan-1-ol (2.0 equivalents) in the same solvent.
-
Add the ligand solution dropwise to the stirred metal salt solution at room temperature.
-
If required, add a base (e.g., triethylamine, 2.0 equivalents) to the reaction mixture to facilitate deprotonation of the alcohol.
-
Stir the reaction mixture at room temperature or heat to reflux for several hours (typically 2-6 hours). The formation of a precipitate may indicate complex formation.
-
Monitor the reaction by observing color changes or the formation of a solid.
-
After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization. The resulting solid can be collected by filtration.
-
Dry the complex in a desiccator or under vacuum.
Caption: General workflow for synthesizing a metal complex.
Part 3: Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized metal complexes.
| Technique | Information Obtained | Expected Observations for 3-(Cyclohexylamino)propan-1-ol Complexes |
| Elemental Analysis (CHN) | Confirms the empirical formula of the complex. | Experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion. | Disappearance or significant shift of the O-H stretching band (around 3300 cm⁻¹). Shift in the N-H stretching band (around 3200 cm⁻¹). Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O vibrations. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions and coordination geometry of the metal ion. | d-d transitions for transition metal complexes, which are indicative of the coordination environment (e.g., octahedral, tetrahedral, square planar). Ligand-to-metal charge transfer (LMCT) bands may also be observed. |
| Magnetic Susceptibility | Determines the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. | The measured magnetic moment can distinguish between high-spin and low-spin complexes and different oxidation states. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information in solution (for diamagnetic complexes). | Broadening or shifting of the ligand's proton and carbon signals upon coordination to a paramagnetic metal ion. For diamagnetic complexes (e.g., Zn(II)), shifts in the signals adjacent to the coordinating N and O atoms are expected. |
| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. | Would confirm the bidentate N,O-coordination of the ligand and reveal the overall molecular structure of the complex. |
Part 4: Potential Applications
While specific applications for complexes of 3-(cyclohexylamino)propan-1-ol are yet to be extensively reported, the known activities of similar amino alcohol complexes suggest several promising avenues for research.
Catalysis
Transition metal complexes are widely used as catalysts in a variety of organic transformations.[1][2] Complexes of 3-(cyclohexylamino)propan-1-ol could be explored in:
-
Asymmetric Catalysis: If the ligand is resolved into its enantiomers, the resulting chiral complexes could be used as catalysts in asymmetric reactions, such as transfer hydrogenation of ketones or asymmetric C-C bond-forming reactions.[3][4] The sterically demanding cyclohexyl group could play a significant role in inducing enantioselectivity.
-
Oxidation Catalysis: Metal complexes can catalyze the oxidation of various substrates. The redox properties of the metal center, tuned by the ligand, are crucial for this application.
-
C-H Amination: Transition metal-catalyzed C-H amination is a powerful tool for the synthesis of nitrogen-containing molecules.[5] The amino alcohol ligand could potentially stabilize the metal center in a catalytically active state for such transformations.
Biological Activity
The coordination of a ligand to a metal ion can significantly enhance its biological activity.[6][7] This is often attributed to increased lipophilicity of the complex, which facilitates its transport across cell membranes.[6]
-
Antimicrobial Agents: Many metal complexes exhibit potent antibacterial and antifungal activity.[8][9] The mechanism often involves the disruption of cellular processes or the generation of reactive oxygen species. Complexes of 3-(cyclohexylamino)propan-1-ol could be screened for their activity against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: Some metal complexes have shown promise as anticancer drugs, with mechanisms of action that differ from traditional organic-based therapies.[3] The cytotoxic activity of these complexes against various cancer cell lines could be investigated.
Protocol 3: Screening for Antibacterial Activity (Disk Diffusion Method)
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test bacterium.
-
Impregnate sterile paper disks with a known concentration of the synthesized metal complex dissolved in a suitable solvent (e.g., DMSO).
-
Place the disks on the inoculated agar surface.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion and Future Outlook
3-(Cyclohexylamino)propan-1-ol presents itself as a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile N,O-bidentate coordination mode make it an attractive candidate for the development of novel metal complexes. While the research on this specific ligand is still in its early stages, the established chemistry of analogous amino alcohol ligands provides a solid foundation for future investigations.
The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers to synthesize and characterize 3-(cyclohexylamino)propan-1-ol and its metal complexes. The exploration of their catalytic and biological activities is a promising area for future research, with the potential to uncover new catalysts for organic synthesis and novel therapeutic agents. The interplay between the sterically demanding cyclohexyl group and the flexible propanol backbone is expected to yield complexes with unique and valuable properties, paving the way for exciting discoveries in the field of coordination chemistry.
References
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Molecular Sciences Synthesis, Characterization and Biological Evaluation of Transition Metal Complexes Derived from N, S Bidentate Ligands. Retrieved from [Link]
-
IJFMR. (n.d.). Synthesis and characterization of Schiff base Guanidine complexes of Ni[ll]. Retrieved from [Link]
- Google Patents. (n.d.). US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Cyclohexylamino)-1-propanesulfonic acid. Retrieved from [Link]
-
Cepham Life Sciences. (n.d.). CAPS; 3-(cyclohexylamino)-1-propane-sulfonic acid. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). 3-Amino-1-propanol and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal Complexes of NO Bidentate Schiff Base Ligand as a New Class of Bioactive Compounds; Synthesis, Characterization and Cytotoxic Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF SOME TRANSITION METAL COMPLEXES OF TWO LIGANDS DERIVED FROM AMINO ACIDS AND 2 -IMINO -1 -METHYLIMIDAZOLIDIN -4 -ONE. Retrieved from [Link]
-
MDPI. (2023). First Report on Several NO-Donor Sets and Bidentate Schiff Base and Its Metal Complexes: Characterization and Antimicrobial Investigation. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Applications of Transition Metals. Retrieved from [Link]
-
PMC - NIH. (n.d.). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal amino acid complexes. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Retrieved from [Link]
-
ACS Publications. (n.d.). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications | Chemical Reviews. Retrieved from [Link]
-
Dalton Transactions. (2015). Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy. Retrieved from [Link]
-
MDPI. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Retrieved from [Link]
-
SciSpace. (n.d.). Metal Complexes as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Novel Bidentate Ligand type NO and Its Complexes with (CoII , NiII ,CuII and ZnII). Retrieved from [Link]
- Google Books. (2007). Metal complexes of amino acids and peptides.
-
Semantic Scholar. (n.d.). 3-amino-1-propanol. Retrieved from [Link]
-
PubMed Central. (2021). Aminotroponiminates: Impact of the NO2 Functional Group on Coordination, Isomerisation, and Backbone Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexyl-1-propanol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]
Sources
- 1. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00678C [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
Scale-up synthesis of 3-(Cyclohexylamino)propan-1-ol for pilot plants
Executive Summary
This application note details the pilot-scale synthesis (10–50 kg batch size) of 3-(Cyclohexylamino)propan-1-ol (N-cyclohexyl-3-aminopropanol). This secondary amine is a critical intermediate for pharmaceutical precursors, rubber accelerators, and corrosion inhibitors.[1]
While traditional alkylation routes (using cyclohexylamine and 3-chloropropanol) exist, they suffer from halide waste generation and bis-alkylation impurities.[1] This guide establishes a Reductive Amination protocol using Cyclohexanone and 3-Amino-1-propanol via catalytic hydrogenation.[1] This route is selected for its superior atom economy, "green" water byproduct, and suitability for stainless steel pilot reactors.[1]
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 3-(Cyclohexylamino)propan-1-ol |
| Structure | |
| Molecular Weight | 157.25 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | ~125–130 °C at 10 mmHg (Vacuum required) |
| Solubility | Soluble in alcohols, ethers; moderately soluble in water.[1][2] |
| Key Impurities | Dicyclohexyl amine, unreacted cyclohexanone, bis-alkylated aminopropanol.[1] |
Process Chemistry Assessment
Reaction Pathway
The synthesis proceeds via a two-stage one-pot reaction:[1]
-
Condensation: Nucleophilic attack of 3-amino-1-propanol onto cyclohexanone to form a hemiaminal, followed by dehydration to the imine (Schiff base).[1]
-
Hydrogenation: Catalytic reduction of the C=N bond to the secondary amine.
DOT Diagram 1: Reaction Mechanism & Pathway
Figure 1: Mechanistic pathway from condensation to reductive hydrogenation.
Thermodynamics & Safety
-
Exotherm: The imine formation is mildly exothermic, but the hydrogenation step is highly exothermic . Heat removal capacity is the limiting factor for dosing rates.
-
Pressure: The reaction requires pressurized hydrogen (10–20 bar). The reactor must be rated for Class I, Div 1 environments.
-
Catalyst Hazards: Dry Pd/C is pyrophoric. It must be handled as a water-wet paste (typically 50% water).[1]
Pilot Plant Protocol (50 L Scale)
This protocol is designed for a 50 L Hastelloy or Stainless Steel (316L) autoclave equipped with a gas entrainment impeller.
Raw Materials
-
Cyclohexanone: 10.0 kg (101.9 mol)
-
3-Amino-1-propanol: 7.8 kg (104.0 mol) [1.02 equiv to drive ketone consumption][1]
-
Solvent (Methanol): 20 L
-
Catalyst: 5% Pd/C (50% wet): 400 g (dry basis loading ~2 wt% relative to substrate)
Step-by-Step Methodology
Step 1: Inerting and Loading [1]
-
Pressure check the reactor to 30 bar with Nitrogen (
). Vent to atmospheric pressure. -
Charge Methanol (20 L) via vacuum suction.
-
Charge 3-Amino-1-propanol (7.8 kg).
-
Charge Pd/C catalyst as a slurry in minimal methanol. Critical: Do not allow dry catalyst to contact methanol vapors in air.
-
Start agitation at 200 RPM.
Step 2: Substrate Addition & Imine Formation
-
Heat reactor jacket to 30°C.
-
Add Cyclohexanone (10.0 kg) over 30 minutes via a dosing pump.
-
Stir for 1 hour to equilibrate the imine formation.
Step 3: Hydrogenation
-
Purge reactor 3x with
, then 3x with Hydrogen ( ). -
Pressurize to 15 bar with
. -
Increase agitation to maximum efficiency (e.g., 600–800 RPM) to ensure gas-liquid mass transfer.
-
Heat to 60°C .
-
Control Point: Hydrogen uptake will be rapid. Regulate
feed to maintain 15 bar. Monitor cooling jacket; if , throttle supply.
-
-
Hold conditions until
uptake ceases (typically 4–6 hours).
Step 4: Workup
-
Cool reactor to 25°C. Vent
and purge with . -
Filtration: Discharge reaction mixture through a sparkler filter or bag filter (1 µm pore size) to remove Pd/C.
-
Safety: Keep filter cake wet to prevent ignition.
-
-
Solvent Strip: Transfer filtrate to a distillation vessel. Strip Methanol at atmospheric pressure (65°C).
Step 5: Purification (Vacuum Distillation)
-
Apply vacuum (target < 20 mbar).
-
Increase jacket temperature.
-
Fraction 1 (Fore-run): Collect volatiles (water, unreacted amine) up to 110°C vapor temp.
-
Fraction 2 (Main Cut): Collect product at 125–135°C (at 10 mmHg) .
-
Quality Check: Monitor refractive index or GC inline.
-
Process Flow & Control Strategy
DOT Diagram 2: Pilot Plant Workflow
Figure 2: Unit operations from raw material charging to final isolation.
Analytical Control & Troubleshooting
Table 1: In-Process Control (IPC) Specifications
| IPC Stage | Method | Specification | Corrective Action |
| End of Hydrogenation | GC-FID | Cyclohexanone < 0.5% | Repressurize and continue stirring with H2. |
| Crude Filtrate | Visual | Clear, no black particles | Refilter (catalyst breakthrough). |
| Water Content | Karl Fischer | < 0.5% (post-strip) | Continue stripping or add azeotropic solvent (Toluene). |
| Final Purity | GC-FID | > 99.0% Area | Redistill; check reflux ratio. |
Troubleshooting Guide:
-
Slow H2 Uptake: Poisoned catalyst (check for sulfur in raw materials) or poor agitation (gas-liquid transfer limitation).
-
High Impurity (Bis-alkylation): Excess cyclohexanone was present, or temperature was too high during the initial mixing phase.[1] Ensure amine is in slight excess.
Safety & Waste Management
-
Hydrogen Safety: Ground all equipment. Use explosion-proof electricals (Class I, Div 1). Install H2 leak detectors in the suite.
-
Catalyst Handling: Spent Pd/C is pyrophoric. Keep water-wet and dispose of in dedicated metal waste drums labeled "Pyrophoric Solid."[1]
-
Toxicology: 3-(Cyclohexylamino)propan-1-ol is a skin and eye irritant.[1][5] Use full PPE (Tyvek suit, respirator) during off-loading.[1]
References
-
Reductive Amination Overview
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. (Note: While NaBH(OAc)3 is lab scale, the mechanistic principles apply; catalytic hydrogenation is the industrial equivalent).
-
-
Catalytic Hydrogenation of Cyclohexanone
-
MDPI Catalysts. (2020). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts.
-
- General Scale-Up of Amines: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Context on amine synthesis in pharma).
-
Chemical Safety Data
-
PubChem. (2025).[6] 3-Cyclohexylaminopropanesulfonic acid (Related Structure Safety Data). (Used for homologous safety inference).
-
-
Industrial Process Reference
-
Organic Chemistry Portal. Synthesis of Amines by Reductive Amination.
-
Sources
- 1. CAS 3312-60-5: N-Cyclohexyl-1,3-propanediamine [cymitquimica.com]
- 2. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. youtube.com [youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(Cyclohexylamino)propan-1-ol for the Synthesis of Novel Functional Polymers
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(Cyclohexylamino)propan-1-ol as a novel building block in polymer chemistry. While direct literature on the polymerization of this specific monomer is nascent, this document extrapolates from established principles of amino alcohol chemistry to present detailed protocols for the synthesis of innovative polyurethanes and poly(ester-amides). The incorporation of the N-cyclohexyl moiety is anticipated to impart unique properties to the resulting polymers, such as enhanced thermal stability, hydrophobicity, and compatibility with organic matrices, making them attractive for a range of applications, including drug delivery systems, specialty coatings, and advanced biomaterials.[1]
Introduction: The Potential of 3-(Cyclohexylamino)propan-1-ol in Polymer Design
3-(Cyclohexylamino)propan-1-ol is a bifunctional monomer possessing a secondary amine and a primary alcohol. This unique combination of reactive sites opens avenues for its participation in various polymerization reactions, including step-growth polymerization. The presence of the bulky and hydrophobic cyclohexyl group is a key structural feature that can be exploited to tailor the physicochemical properties of the resulting polymers.
Key Attributes and Potential Advantages:
-
Enhanced Thermal Stability: The rigid cyclohexyl ring can increase the glass transition temperature (Tg) and thermal stability of the polymer backbone.[1]
-
Tunable Solubility: The hydrophobic nature of the cyclohexyl group can be balanced by the hydrophilicity of the polymer backbone (e.g., urethane or ester linkages) to achieve desired solubility profiles.
-
Biocompatibility: Polymers incorporating amino acid-like structures can exhibit good biocompatibility, a critical factor for biomedical applications.[2]
-
Functionalizability: The secondary amine in the polymer backbone can serve as a site for post-polymerization modification, allowing for the attachment of bioactive molecules or other functional groups.
This guide will focus on two primary classes of polymers that can be synthesized from 3-(Cyclohexylamino)propan-1-ol: Polyurethanes and Poly(ester-amides) .
Synthesis of a Novel Polyurethane via Isocyanate Polyaddition
Polyurethanes are a versatile class of polymers characterized by the presence of urethane linkages in their backbone.[3] The reaction of the hydroxyl group of 3-(Cyclohexylamino)propan-1-ol with a diisocyanate offers a direct route to novel polyurethanes.
Scientific Rationale
The polyaddition reaction between a diol and a diisocyanate is a well-established method for polyurethane synthesis.[3] In this proposed protocol, 3-(Cyclohexylamino)propan-1-ol acts as the diol component. The secondary amine is expected to be less reactive towards the isocyanate under controlled conditions, allowing for the preferential reaction of the hydroxyl group to form the polyurethane backbone. The resulting polymer will feature a pendant cyclohexylamino group at regular intervals.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a polyurethane from 3-(Cyclohexylamino)propan-1-ol.
Detailed Protocol: Poly[3-(cyclohexylamino)propyl-co-hexamethylene urethane]
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-(Cyclohexylamino)propan-1-ol | 157.27 | >98% | (e.g., Sigma-Aldrich) |
| Hexamethylene diisocyanate (HDI) | 168.19 | >99% | (e.g., Sigma-Aldrich) |
| Anhydrous Toluene | - | >99.8% | (e.g., Sigma-Aldrich) |
| Dibutyltin dilaurate (DBTDL) | 631.56 | >95% | (e.g., Sigma-Aldrich) |
| Methanol (for precipitation) | - | ACS Grade | (e.g., Fisher Scientific) |
Procedure:
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1.57 g (10 mmol) of 3-(Cyclohexylamino)propan-1-ol in 20 mL of anhydrous toluene.
-
Reaction Initiation: To the stirred solution, add 1.68 g (10 mmol) of hexamethylene diisocyanate (HDI) via syringe.
-
Catalyst Addition: Add 1-2 drops of dibutyltin dilaurate (DBTDL) as a catalyst.
-
Polymerization: Heat the reaction mixture to 80°C and maintain stirring under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into 200 mL of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: Collect the white precipitate by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
-
Characterization: Characterize the resulting polymer using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, thermogravimetric analysis (TGA) for thermal stability, and differential scanning calorimetry (DSC) for thermal transitions.
Synthesis of a Novel Poly(ester-amide) via Melt Polycondensation
Poly(ester-amides) are a class of polymers that combine the properties of both polyesters and polyamides.[4] The reaction of 3-(Cyclohexylamino)propan-1-ol with a dicarboxylic acid at elevated temperatures provides a route to these materials.
Scientific Rationale
Melt polycondensation is a common technique for the synthesis of polyesters and polyamides.[4] In this process, the hydroxyl and amino groups of 3-(Cyclohexylamino)propan-1-ol react with the carboxylic acid groups of a diacid, such as sebacic acid, to form ester and amide linkages, respectively, with the elimination of water.[5] This one-pot reaction leads to a random copolymer containing both ester and amide functionalities in the backbone.
Reaction Scheme Diagram
Caption: Reaction scheme for the synthesis of a poly(ester-amide).
Detailed Protocol: Poly[3-(cyclohexylamino)propyl sebacate-co-amide]
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-(Cyclohexylamino)propan-1-ol | 157.27 | >98% | (e.g., Sigma-Aldrich) |
| Sebacic acid | 202.25 | >99% | (e.g., Sigma-Aldrich) |
Procedure:
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine 1.57 g (10 mmol) of 3-(Cyclohexylamino)propan-1-ol and 2.02 g (10 mmol) of sebacic acid.
-
Initial Heating: Heat the mixture under a gentle stream of nitrogen to 120°C for 3 hours with stirring. Water will begin to distill from the reaction mixture.[5]
-
Vacuum Application: Gradually apply a vacuum (to ~50 mTorr) and increase the temperature to 170°C. Continue the reaction for an additional 9 hours to facilitate the removal of water and drive the polymerization to completion.[5]
-
Polymer Recovery: After the reaction is complete, cool the molten polymer to room temperature under nitrogen. The solid polymer can be removed from the reaction vessel.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or DMF) and precipitating it in a non-solvent (e.g., methanol or water).
-
Drying: Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved.
-
Characterization: Analyze the polymer using FTIR, NMR, GPC, TGA, and DSC to confirm its structure, molecular weight, and thermal properties.
Potential Applications in Drug Development
The novel polymers synthesized from 3-(Cyclohexylamino)propan-1-ol hold significant promise for applications in the pharmaceutical and biomedical fields.
-
Drug Delivery: The amphiphilic nature of these polymers could enable the formation of micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents.[6][7] The cyclohexyl groups can form a hydrophobic core, while the polymer backbone can provide a hydrophilic shell.
-
Biomaterials and Scaffolds: The biocompatibility and tunable mechanical properties of these polymers make them suitable for use as scaffolds in tissue engineering.[5] The pendant amino groups can also be used to attach cell-adhesion peptides or other bioactive molecules.
-
Coatings for Medical Devices: The hydrophobicity imparted by the cyclohexyl groups may be beneficial for creating coatings for medical devices that resist biofouling.
Conclusion
The protocols detailed in these application notes provide a solid foundation for the exploration of 3-(Cyclohexylamino)propan-1-ol as a versatile monomer for the synthesis of novel functional polymers. By leveraging established polymerization techniques, researchers can create a new class of polyurethanes and poly(ester-amides) with tailored properties. The unique structural features of these polymers, particularly the presence of the N-cyclohexyl group, are expected to lead to materials with enhanced performance characteristics, opening up new possibilities in drug development and materials science.
References
-
Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. RSC Publishing. Available at: [Link]
-
Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC - NIH. Available at: [Link]
-
The synthesis, properties and potential applications of cyclic polymers. Nature. Available at: [Link]
- Process for producing alcohol soluble urethane resin composition, polyurethane porous body, and moisture permeable film. Google Patents.
-
Introduction to Polyurethane Chemistry. ACS Publications - American Chemical Society. Available at: [Link]
-
Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Amino alcohol-based degradable poly(ester amide) elastomers. PMC - NIH. Available at: [Link]
-
Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate. Available at: [Link]
- Cyclohexylamine compounds useful as a stabilizer for organic materials. Google Patents.
-
Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. MDPI. Available at: [Link]
-
Polymer Chemistry And Its Applications In Pharmaceutical Composite Formulations. STM Journals. Available at: [Link]
-
Applications of Polymers and its Synthesis. Longdom Publishing. Available at: [Link]
-
Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. ResearchGate. Available at: [Link]
Sources
- 1. US5294719A - Cyclohexylamine compounds useful as a stabilizer for organic materials - Google Patents [patents.google.com]
- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Polymer Chemistry And Its Applications In Pharmaceutical Composite Formulations » Article [journals.stmjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclohexylamino)propan-1-ol
Case ID: YIELD-OPT-3CHP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 3-(Cyclohexylamino)propan-1-ol (Secondary Amine / Amino-Alcohol)
Executive Summary
You are experiencing yield issues with the synthesis of 3-(Cyclohexylamino)propan-1-ol. This molecule presents a classic "amino-alcohol paradox": it is chemically simple to form but notoriously difficult to isolate in high yield due to amphiphilic solubility (soluble in both water and organic solvents) and competitive side reactions (over-alkylation).
This guide deconstructs the synthesis into three critical control modules. We prioritize Reductive Amination as the "Gold Standard" for purity and Alkylation as a cost-effective alternative, provided specific stoichiometric controls are met.
Module 1: Route Selection & Strategy
Before troubleshooting, verify you are using the optimal route for your scale and available equipment.
Decision Matrix
Figure 1: Decision matrix for selecting the synthetic pathway based on purity requirements and scale.
Module 2: Troubleshooting Reductive Amination (Route A)
The Chemistry: Condensation of Cyclohexanone with 3-Amino-1-propanol to form an imine, followed by reduction. Common Yield: 85-95% (if optimized).
FAQ: Why is my conversion low despite long reaction times?
Diagnosis: Incomplete imine formation or hydrolysis of the imine before reduction. The Fix: Water management is critical. The formation of the imine generates water, which pushes the equilibrium back to the starting materials.
Protocol Optimization:
-
Dehydrating Agents: Add anhydrous MgSO₄ or Molecular Sieves (4Å) to the reaction mixture during the imine formation step (1-2 hours) before adding the reducing agent.
-
Lewis Acid Activation (The "Pro Tip"): Use Titanium(IV) isopropoxide [Ti(OiPr)₄]. It acts as both a Lewis acid to activate the carbonyl and a water scavenger.
-
Method: Mix ketone + amine + Ti(OiPr)₄ (1.2 equiv) neat or in THF for 1h. Then dilute with ethanol and add NaBH₄. This often boosts yields from ~60% to >90%.
-
FAQ: Which reducing agent should I use?
| Agent | Pros | Cons | Recommendation |
| NaBH(OAc)₃ (STAB) | Mild; allows "One-Pot" synthesis without pre-forming imine. | More expensive; requires larger mass (high MW). | Best for Lab Scale |
| NaBH₄ | Cheap; high atom economy. | Basic; reduces ketones/aldehydes faster than imines if not careful. | Use Stepwise (Form imine |
| NaBH₃CN | Effective at pH 6. | Toxic (Cyanide risk); requires pH control. | Avoid (Outdated) |
Module 3: Troubleshooting Alkylation (Route B)
The Chemistry: Nucleophilic attack of Cyclohexylamine on 3-Chloro-1-propanol. Common Yield: 40-60% (unoptimized) due to dialkylation.
FAQ: I am seeing a large impurity spot on TLC (Rf > Product). What is it?
Diagnosis: You have formed the tertiary amine (Dialkylation).[1] The product [3-(Cyclohexylamino)propan-1-ol] is still a nucleophile and reacts with another equivalent of chloropropanol.
The Fix: Stoichiometric Force. You must use a significant excess of the amine to statistically favor the mono-alkylation.
-
Ratio: Use 3 to 5 equivalents of Cyclohexylamine relative to 3-Chloro-1-propanol.
-
Recovery: Cyclohexylamine is volatile (bp 134°C). You can distill off the excess after the reaction and reuse it.
FAQ: The reaction is too slow.
Diagnosis: 3-Chloropropanol is a moderate electrophile. The Fix: Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) (Finkelstein condition). This converts the alkyl chloride to a more reactive alkyl iodide in situ.
Module 4: Isolation & Purification (The "Yield Saver")
CRITICAL WARNING: 90% of "low yield" reports for this molecule are actually isolation failures , not reaction failures. The product is an amino-alcohol; it loves water.
Workflow: The "Salting Out" Extraction
Standard extraction (Water/DCM) will leave 30-50% of your product in the aqueous phase.
Step-by-Step Recovery Protocol:
-
Quench: Stop reaction with minimal water.
-
pH Adjustment: Ensure the pH is >12 (use NaOH). The amine must be deprotonated (free base) to be extractable.
-
Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This "salting out" effect drastically reduces the solubility of organics in the water phase.
-
Solvent Choice: Do NOT use pure Diethyl Ether or Hexane (too non-polar).
-
Recommended:DCM (Dichloromethane) or CHCl₃ containing 5-10% Isopropanol . The alcohol helps pull the polar product into the organic phase.
-
-
Continuous Extraction: If yield is still low, use a liquid-liquid continuous extractor for 12-24 hours.
Purification Logic Diagram
Figure 2: Optimized workup procedure to minimize loss of water-soluble amino-alcohol.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bar-Haim, G., & Kol, M. (2004).[5] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Overcoming solubility issues with 3-(Cyclohexylamino)propan-1-ol in reactions
Executive Summary
3-(Cyclohexylamino)propan-1-ol (Structure: N-cyclohexyl-3-aminopropanol) presents a classic "amphiphilic frustration" in synthetic organic chemistry. It possesses a lipophilic cyclohexyl tail, a basic secondary amine, and a polar primary hydroxyl group. This duality often leads to "oiling out" (phase separation without crystallization) in aqueous workups and poor solubility in non-polar reaction media like hexanes or cold toluene.
This guide provides a self-validating troubleshooting framework to overcome these solubility barriers, ensuring consistent reactivity and isolation.
Part 1: Solvent Selection & Solubility Profiling
The Core Issue: The molecule exists at the intersection of conflicting solubility parameters.[1] The cyclohexyl group disrupts the hydrogen-bonding network of water (hydrophobic effect), while the amino-alcohol headgroup prevents dissolution in strictly non-polar solvents.
Solubility Matrix & Recommendations
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. The high density and moderate polarity of DCM solubilize the free base effectively. |
| Alcohols | Methanol, Ethanol, IPA | Excellent | Good for homogenous reactions. Warning: Avoid if using electrophiles prone to solvolysis (e.g., acid chlorides). |
| Ethers | THF, 2-MeTHF, Dioxane | Good | THF is the best general-purpose reaction solvent. 2-MeTHF is a greener alternative with better phase separation in workups. |
| Polar Aprotic | DMF, DMSO, NMP | High | Avoid if possible. High boiling points make removal difficult. Use only if the reaction demands high temperature (>100°C). |
| Hydrocarbons | Hexanes, Heptane, Toluene | Poor to Moderate | Insoluble in cold hexanes. Soluble in hot toluene (>60°C). Useful for recrystallization (cooling induces precipitation). |
| Water | Water | pH Dependent | Insoluble at pH > 11 (Free Base). Soluble at pH < 9 (Ammonium Salt). |
Part 2: Reaction Optimization (Troubleshooting)
Scenario A: "The starting material is not dissolving in my reaction solvent."
Root Cause: You are likely using a non-polar solvent (Toluene, Ether) at room temperature, or the material has absorbed moisture and formed a hydrate/gum.
Protocol 1: The "Dissolution Ladder"
-
Heat: Increase temperature to 50°C. The lattice energy of amino alcohols often breaks easily with mild heat.
-
Co-solvent Addition: Add DCM or THF (10-20% v/v). This disrupts the intermolecular H-bonding between the alcohol and amine groups of the substrate.
-
Silylation (Pro-tip): If the free hydroxyl group is causing aggregation and isn't the reaction center, transiently protect it with TMSCl (Trimethylsilyl chloride). This dramatically increases solubility in non-polar organic solvents.
Scenario B: "My product precipitated as a gummy solid during the reaction."
Root Cause: Product formation often creates a more polar species (e.g., salt formation during alkylation).
Corrective Action:
-
Do not filter the gum. It usually traps unreacted starting material.
-
Add a Phase Transfer Catalyst (PTC): If the reaction is biphasic (solid/liquid), add 5 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the anionic species and facilitates reaction at the interface.
Part 3: Workup & Isolation (The "Oiling Out" Solution)
The most frequent complaint with 3-(Cyclohexylamino)propan-1-ol is that it forms an emulsion or oil layer between the organic and aqueous phases during extraction.
FAQ: How do I stop the "Oiling Out"?
Q: I acidified the mixture to remove impurities, but now I can't extract my product.
A: At acidic pH (< 7), the amine is protonated (
-
The Fix: You must basify the aqueous layer to pH > 12 (use NaOH, not weak bases like bicarbonate) to ensure the amine is completely deprotonated (Free Base) before extraction.
Q: I basified it, but it formed a third "rag" layer. A: This is the "oiling out" phenomenon. The free base is not hydrophobic enough to enter the organic layer fully but too hydrophobic for the brine/water layer.
-
The Fix: Use the "Salting Out" Protocol :
-
Saturate the aqueous layer with NaCl (solid).
-
Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. The alcohol component breaks the emulsion.
-
Part 4: Visual Troubleshooting Workflows
Diagram 1: Solubility Optimization Decision Tree
Caption: Decision logic for selecting the correct solvent modification based on observation.
Diagram 2: Workup & Isolation Logic
Caption: The "Acid-Base Switch" technique to purify amino alcohols without chromatography.
Part 5: Validated Protocols
Protocol A: Salt Formation for Solid Isolation
Use this if the free base oil is difficult to handle or purity is critical.
-
Dissolution: Dissolve the crude oily product (Free Base) in a minimal amount of dry Ethanol or Ethyl Acetate .
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or concentrated HCl if using ethanol) until pH reaches ~2.
-
Precipitation:
-
If solid forms: Filter and wash with cold ether.
-
If no solid: Slowly add Diethyl Ether or Hexanes (anti-solvent) with vigorous stirring until turbidity persists. Store at -20°C overnight.
-
-
Result: The Hydrochloride salt is usually a stable, non-hygroscopic solid that is easy to weigh and store.
Protocol B: Removing Water from the Amino Alcohol
Amino alcohols are hygroscopic. Water interferes with sensitive reactions (e.g., Isocyanate coupling).
-
Dissolve the material in Toluene .
-
Perform an Azeotropic Distillation using a Dean-Stark trap or rotary evaporator. Toluene forms a positive azeotrope with water, carrying it over.
-
Re-dissolve in Anhydrous DCM for the reaction.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine solubility and acid-base extraction).
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Solvent polarity and solubility parameters).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70763, 3-Cyclohexyl-1-propanol. (Structural analog data used for lipophilicity estimation). [2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Techniques for purifying amino alcohols).
Sources
Technical Support Center: A Guide to the Storage and Handling of 3-(Cyclohexylamino)propan-1-ol
Welcome to the technical support center for 3-(Cyclohexylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable amino alcohol in your laboratory. By understanding its chemical properties and potential degradation pathways, you can implement best practices for storage and handling, thereby safeguarding the quality of your experiments.
I. Understanding the Stability of 3-(Cyclohexylamino)propan-1-ol
3-(Cyclohexylamino)propan-1-ol is a bifunctional molecule containing a secondary amine and a primary alcohol. This structure dictates its reactivity and potential for degradation. While stable under normal, controlled conditions, its integrity can be compromised by environmental factors such as temperature, oxygen, light, and moisture.
The primary modes of degradation for amino alcohols like 3-(Cyclohexylamino)propan-1-ol involve oxidation of the amino group and/or the alcohol moiety. The presence of the cyclohexyl group may offer some steric hindrance, but vigilance in storage and handling remains crucial.
II. Frequently Asked Questions (FAQs) on Storage
Q1: What are the optimal storage conditions for 3-(Cyclohexylamino)propan-1-ol?
A1: To maximize shelf-life and prevent degradation, 3-(Cyclohexylamino)propan-1-ol should be stored in a cool, dry, and dark environment. A controlled room temperature between 15°C and 25°C is recommended.[1] The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture. For long-term storage, consider refrigeration at 2-8°C, and for extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to mitigate oxidative degradation.[2]
Q2: What type of container is most suitable for storing 3-(Cyclohexylamino)propan-1-ol?
A2: Amber glass bottles are ideal for storing 3-(Cyclohexylamino)propan-1-ol as they protect the compound from light, which can catalyze oxidative reactions. Ensure the container has a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner, to provide an excellent seal against air and moisture. Avoid plastic containers unless their compatibility with amino alcohols has been verified, as plasticizers can leach into the product.
Q3: How does humidity affect the stability of 3-(Cyclohexylamino)propan-1-ol?
A3: Amino alcohols can be hygroscopic, meaning they can absorb moisture from the air. Water can act as a medium for certain degradation reactions. Therefore, it is crucial to store the compound in a dry environment and to keep the container tightly closed.[3][4] If you are in a particularly humid environment, consider storing the container within a desiccator.
Q4: I've noticed a change in the color of my 3-(Cyclohexylamino)propan-1-ol. What does this indicate?
A4: A change in color, such as yellowing or browning, is often a visual indicator of degradation. This is typically due to oxidation of the amine functional group, leading to the formation of colored impurities. If you observe a color change, it is advisable to re-analyze the purity of the compound before use.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for assessing the stability of 3-(Cyclohexylamino)propan-1-ol.
Common Problems and Solutions
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of 3-(Cyclohexylamino)propan-1-ol leading to a lower concentration of the active compound and the presence of interfering impurities.
-
Troubleshooting Steps:
-
Purity Verification: The most reliable way to assess the integrity of your compound is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a preferred method for detecting degradation products in non-volatile compounds.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on any impurities present.
-
Comparison to a Standard: If available, compare the analytical profile of your stored sample to that of a new, unopened lot or a certified reference standard.
-
Review Handling Procedures: Ensure that the compound is not being exposed to harsh conditions (e.g., high heat, strong acids/bases) during experimental setup, unless intended by the protocol.
-
Problem 2: The compound has developed a noticeable amine-like or "off" odor.
-
Potential Cause: This could be indicative of degradation, where volatile byproducts are being formed.
-
Troubleshooting Steps:
-
Handle with Care: Work in a well-ventilated area or a fume hood, as some degradation products could be hazardous.
-
Analytical Confirmation: Proceed with analytical testing (HPLC, GC-MS) to identify the volatile impurities and confirm the purity of the bulk material.
-
Evaluate Storage Container: Check the integrity of the container seal. A compromised seal could lead to accelerated degradation.
-
IV. Experimental Protocols for Quality Assessment
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of 3-(Cyclohexylamino)propan-1-ol. Method optimization will be required for your specific instrumentation and column.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-(Cyclohexylamino)propan-1-ol.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to 3-(Cyclohexylamino)propan-1-ol and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
V. Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (Controlled Room Temp)[1] | Prevents acceleration of degradation reactions. |
| 2°C to 8°C (Refrigerated) for long-term | Further slows down chemical degradation. | |
| Light | Store in amber glass or opaque containers | Protects against photo-oxidation.[2] |
| Atmosphere | Tightly sealed container | Prevents exposure to oxygen and moisture.[3][6] |
| Inert gas (Argon/Nitrogen) overlay | Minimizes oxidative degradation.[2] | |
| Container | Amber glass with PTFE-lined cap | Inert and provides protection from light and atmosphere. |
VI. References
-
PubChem (n.d.). 3-(Cyclohexylamino)-1-propanesulfonic acid. Retrieved from [Link]
-
Loba Chemie (n.d.). 3-AMINO-1-PROPANOL. Retrieved from [Link]
-
Loba Chemie (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Thermo Fisher Scientific (2025). Safety Data Sheet: 1-propanesulfonic acid, 3-(cyclohexylamino)-2-hydroxy-. Retrieved from [Link]
-
Ladona, M., et al. (2000). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. PubMed. Retrieved from [Link]
-
Pangoo.biz (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]
-
CAMAG (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Cyclohexylamino propanesulphonic acid. Retrieved from [Link]
-
ResearchGate (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]
-
PubChem (n.d.). 3-Cyclohexyl-1-propanol. Retrieved from [Link]
-
ResearchGate (2017). What is the best method to determine 3-aminopropanol in a cream formulation?. Retrieved from [Link]
-
AAPPTec (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Lab Alley (n.d.). How to Store Propanol. Retrieved from [Link]
-
National Institutes of Health (PMC) (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
Analytical Methods (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (PMC) (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]
-
Quora (2012). How long can one store amino acids at room temperature?. Retrieved from [Link]
-
OPUS (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Retrieved from [Link]
-
MDPI (2022). Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
-
chemeurope.com (n.d.). Propan-1-ol. Retrieved from [Link]
-
MDPI (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]
-
Cepham Life Sciences (n.d.). CAPS; 3-(cyclohexylamino)-1-propane-sulfonic acid. Retrieved from [Link]
Sources
Troubleshooting guide for reactions failing with 3-(Cyclohexylamino)propan-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(Cyclohexylamino)propan-1-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. As Senior Application Scientists, we have compiled this guide to combine established chemical principles with practical, field-tested advice to ensure the success of your experiments.
Introduction to the Reactivity of 3-(Cyclohexylamino)propan-1-ol
3-(Cyclohexylamino)propan-1-ol is a bifunctional molecule containing a secondary amine and a primary alcohol. This dual reactivity presents both synthetic opportunities and challenges. The nucleophilicity of the secondary amine allows for reactions such as N-alkylation and amide bond formation, while the primary alcohol can undergo O-alkylation, esterification, and oxidation. The key to successful synthesis often lies in controlling the chemoselectivity of these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: N-Alkylation Reactions
Question 1: My N-alkylation of 3-(cyclohexylamino)propan-1-ol with an alkyl halide is giving low yield and a mixture of products. What is going wrong?
Answer:
Low yields and product mixtures in N-alkylation of secondary amines like 3-(cyclohexylamino)propan-1-ol are common issues. The primary challenges are often over-alkylation and competing side reactions.
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for N-alkylation reactions.
Detailed Explanation:
-
The Role of the Base: A common mistake is using a strong, nucleophilic base which can compete with the secondary amine in reacting with the alkyl halide. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended to neutralize the acid generated during the reaction without interfering with the primary reaction pathway.
-
Solvent Choice: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions. They effectively dissolve the reactants and facilitate the SN2 reaction mechanism. Protic solvents, such as alcohols, can solvate the amine, reducing its nucleophilicity.
-
Temperature Control: Higher reaction temperatures can increase the rate of the desired reaction but also promote side reactions and over-alkylation. It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and only heat if the reaction is sluggish.
-
Stoichiometry: Using a large excess of the alkylating agent will inevitably lead to the formation of the tertiary amine and even the quaternary ammonium salt.[1] To favor mono-alkylation, it is often beneficial to use a slight excess of the secondary amine.
Expert Tip: For challenging substrates prone to over-alkylation, consider a "chelation-controlled" mono-N-alkylation strategy. This involves forming a stable chelate with a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the amine and allows for selective mono-alkylation.[1][2][3]
Category 2: O-Acylation vs. N-Acylation
Question 2: I am trying to perform an O-acylation on the hydroxyl group of 3-(cyclohexylamino)propan-1-ol, but I am getting significant N-acylation as a side product. How can I improve the selectivity?
Answer:
This is a classic chemoselectivity problem. The secondary amine is generally more nucleophilic than the primary alcohol, leading to preferential N-acylation. To achieve selective O-acylation, you need to either enhance the nucleophilicity of the alcohol or decrease the nucleophilicity of the amine.
Strategies for Selective O-Acylation:
Caption: Strategies to achieve selective O-acylation.
Detailed Protocol for Selective O-Acylation under Acidic Conditions:
This protocol is adapted from a general method for the chemoselective O-acylation of hydroxyamino acids.[4]
-
Dissolution: Dissolve 3-(cyclohexylamino)propan-1-ol (1.0 eq) in trifluoroacetic acid (TFA) at room temperature. The TFA serves as both the solvent and the acid to protonate the amine.
-
Acylation: Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 eq) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanism of Selectivity: In an acidic medium, the lone pair of electrons on the nitrogen atom of the secondary amine is protonated, forming an ammonium salt. This positively charged species is no longer nucleophilic and will not react with the acylating agent. The hydroxyl group, however, remains a viable nucleophile for the acylation reaction.[4]
Category 3: Amine Protection
Question 3: I am having trouble with the Boc-protection of 3-(cyclohexylamino)propan-1-ol. The reaction is incomplete, and I observe multiple spots on TLC.
Answer:
Incomplete reaction and the formation of byproducts during Boc-protection can arise from several factors, including the choice of base, solvent, and reaction conditions.
Key Parameters for Successful Boc-Protection:
| Parameter | Recommendation | Rationale |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Standard and effective reagent for Boc protection. |
| Base | Triethylamine (TEA) or DIPEA | A non-nucleophilic base is required to neutralize the acid formed during the reaction. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are preferred to avoid side reactions. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Stoichiometry | 1.1-1.2 equivalents of (Boc)₂O | A slight excess of the Boc anhydride ensures complete reaction. |
Troubleshooting Protocol for Boc-Protection:
This protocol is a general procedure for the Boc protection of amines.[5]
-
Setup: To a solution of 3-(cyclohexylamino)propan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Common Pitfalls and Solutions:
-
Incomplete Reaction: If the reaction is sluggish, ensure your reagents are pure and anhydrous. You can also try a more polar aprotic solvent like DMF.
-
Side Products: The formation of a urea byproduct can occur if the amine reacts with the isocyanate formed from the decomposition of the Boc anhydride. This is more likely at higher temperatures, so maintaining a moderate reaction temperature is crucial.
Category 4: Amide Bond Formation
Question 4: My amide coupling reaction between a carboxylic acid and 3-(cyclohexylamino)propan-1-ol is not proceeding to completion.
Answer:
Amide bond formation requires the activation of the carboxylic acid. The choice of coupling reagent and reaction conditions are critical for a successful transformation.
Workflow for Troubleshooting Amide Coupling:
Caption: Troubleshooting workflow for amide bond formation.
Recommended Coupling Reagents:
| Coupling Reagent | Acronym | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; the urea byproduct is water-soluble, simplifying purification. |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Efficient and forms a water-soluble byproduct. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly effective coupling reagent, often used for sterically hindered amines and acids. |
General Protocol for Amide Coupling using HATU:
-
Activation: To a solution of the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF, stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of 3-(cyclohexylamino)propan-1-ol (1.2 eq) in anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Expert Insight: The order of addition is crucial. The carboxylic acid must be pre-activated with the coupling reagent before the amine is introduced to avoid side reactions.
References
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. PubMed. [Link]
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Karimov, J. S. (2023). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology, 3(10), 54-58. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Lundgren, R. J., & Jørgensen, K. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 532–565. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
Sources
- 1. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Enhancing the stability of 3-(Cyclohexylamino)propan-1-ol in solution
Subject: Enhancing the Stability of 3-(Cyclohexylamino)propan-1-ol in Solution Compound CAS: 4543-96-8 Audience: Chemical Biologists, Process Chemists, and Formulation Scientists
Executive Summary
3-(Cyclohexylamino)propan-1-ol is a bifunctional building block containing a secondary amine and a primary alcohol.[1] Its utility in synthesis and biological applications is often compromised by its susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric carbon dioxide.[1]
This guide moves beyond standard safety data sheets to provide a mechanistic understanding of these instability pathways and actionable, self-validating protocols to mitigate them.
Module 1: Mechanisms of Instability
To stabilize this compound, one must first understand the "Dual-Threat" nature of its reactivity in solution.
1.1 The CO₂ Trap (Carbamate Formation)
The most immediate sign of instability—cloudiness or precipitation in non-polar solvents—is often misdiagnosed as polymerization.[1] It is typically the formation of a carbamate salt.[1] The secondary amine acts as a nucleophile toward atmospheric CO₂, forming a zwitterionic carbamate species.[1]
1.2 Oxidative Degradation
While the primary alcohol is relatively stable, the secondary amine is prone to slow oxidation, particularly in the presence of trace metals or light, leading to N-oxide formation or imine hydrolysis products.
Visualizing the Degradation Pathways The following diagram outlines the two primary degradation routes you must control.
Figure 1: Primary degradation pathways.[1] The CO₂ pathway is reversible but alters stoichiometry; the O₂ pathway is irreversible.
Module 2: Solvent & Buffer Selection Strategy
The stability of 3-(Cyclohexylamino)propan-1-ol is heavily dictacted by the protonation state of the amine (pKa ≈ 10.6).[1]
2.1 The "Proton Shield" Concept
In its free base form, the nitrogen lone pair is exposed, making it reactive toward CO₂ and oxidants. Protonating the amine (lowering pH) shields this lone pair, significantly increasing stability.[1]
| Solution Type | Recommended pH / Condition | Stability Rating | Mechanism |
| Aqueous Stock | pH 4.0 - 6.0 | High | Ammonium salt formation prevents oxidation and CO₂ uptake.[1] |
| Aqueous Stock | pH > 10.0 | Low | Free amine absorbs CO₂ rapidly; requires inert atmosphere.[1] |
| Organic (Polar) | DMSO / DMF (Anhydrous) | Moderate | Hygroscopic solvents can introduce water; requires molecular sieves.[1] |
| Organic (Non-polar) | DCM / Toluene | Low | High risk of carbamate precipitation if not strictly anhydrous/degassed.[1] |
2.2 Antioxidant Additives
For long-term storage in solution where pH adjustment is not feasible, the addition of antioxidants is recommended.[1]
-
Butylated Hydroxytoluene (BHT): 0.05% (w/v) for organic solutions.[1]
-
Ascorbic Acid: 1-5 mM for aqueous solutions (if compatible with downstream assays).[1]
Module 3: Operational Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a stock solution that remains stable for >3 months at -20°C.
-
Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous DMSO or Water) with Argon or Nitrogen for 15 minutes before adding the solute.[1] This removes dissolved O₂ and CO₂.[1]
-
Dissolution: Add 3-(Cyclohexylamino)propan-1-ol to the degassed solvent under an inert gas overlay.
-
Aliquot & Seal: Immediately dispense into amber glass vials (to block UV light). Overlay the headspace with Argon before capping.[1]
-
Storage: Store at -20°C. Avoid freeze-thaw cycles by using single-use aliquots.
Protocol B: Reversing Carbamate Formation
Objective: Recover material that has become cloudy due to CO₂ exposure.
If your solution turns cloudy or precipitates upon standing in air:
-
Acidification: If in water, lower the pH to < 4.0 using dilute HCl.[1] This decomposes the carbamate, releasing CO₂ and resolubilizing the amine as a hydrochloride salt.[1]
-
Degassing: Sparge with Nitrogen for 10 minutes to drive off the liberated CO₂.
-
Neutralization (Optional): If the free base is required, slowly re-adjust pH to target under an inert atmosphere immediately before use.[1]
Handling Workflow Diagram
Figure 2: Step-by-step workflow for preparing and rescuing 3-(Cyclohexylamino)propan-1-ol solutions.
Module 4: Troubleshooting & FAQs
Q1: My solution turned yellow after a week at room temperature. Is it still usable?
-
Diagnosis: Yellowing indicates oxidation of the secondary amine, likely forming N-oxides or trace imine impurities.[1]
-
Action: For sensitive enzymatic or kinetic assays, discard the solution. The oxidation products can act as inhibitors or redox-active interferents.[1] For rough synthetic work, verify purity via LC-MS; if >95%, it may be salvageable.[1]
Q2: I see a white precipitate immediately upon adding the compound to Dichloromethane (DCM).
-
Diagnosis: This is likely the carbamate salt.[1] DCM often contains dissolved CO₂ if not stored properly, and the non-polar environment forces the polar carbamate to precipitate.[1]
-
Action: Filter the precipitate and redissolve in a more polar solvent (like Methanol) or acidify the DCM mixture if the synthesis allows. Future prevention: Use freshly distilled or molecular-sieve-dried DCM and keep under Nitrogen.[1]
Q3: Can I autoclave aqueous stock solutions?
-
Answer: No. While the molecule is thermally robust, autoclaving introduces high-temperature steam that can accelerate hydrolysis of trace impurities and oxidation.[1]
-
Alternative: Sterilize by filtration using a 0.22 µm PES or PVDF membrane.[1]
Q4: How do I remove water from the neat liquid if it has become wet?
-
Protocol: Dissolve the compound in dry Toluene, dry over activated 4Å molecular sieves for 12 hours, filter, and remove the solvent under vacuum. Avoid heating above 60°C during evaporation to prevent thermal degradation.[1]
References
-
PubChem. (n.d.).[1] 3-Cyclohexylamino-1-propanol Compound Summary (CID 79880).[1] National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation Mechanisms.[1][2] (General reference for amino-alcohol oxidation pathways). Retrieved February 3, 2026, from [Link]
Sources
Validation & Comparative
Choosing Your Organic Base: A Comparative Guide to 3-(Cyclohexylamino)propan-1-ol and Triethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an appropriate base is paramount to the success of a reaction. A base can influence reaction rates, alter regioselectivity, and impact product yields. This guide provides an in-depth technical comparison of two organic bases: the sterically hindered secondary amine, 3-(cyclohexylamino)propan-1-ol, and the widely used tertiary amine, triethylamine. This analysis is designed to equip researchers with the knowledge to make informed decisions when selecting a base for their specific synthetic needs.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each base is the starting point for selecting the right tool for the job. The following table summarizes the key characteristics of 3-(cyclohexylamino)propan-1-ol and triethylamine.
| Property | 3-(Cyclohexylamino)propan-1-ol | Triethylamine (TEA) |
| Structure | ||
| CAS Number | 31121-12-7[1] | 121-44-8[2] |
| Molecular Formula | C₉H₁₉NO[1] | C₆H₁₅N[2] |
| Molecular Weight | 157.25 g/mol | 101.19 g/mol [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | Colorless volatile liquid[2] |
| Boiling Point | Not readily available | 88.6 to 89.8 °C[2] |
| pKa of Conjugate Acid | ~10.4 - 10.7 (estimated) | 10.75[2] |
| Amine Type | Secondary | Tertiary |
A Deeper Dive: Basicity, Steric Hindrance, and Nucleophilicity
The utility of an organic base is primarily dictated by its basicity, steric bulk, and nucleophilicity. These properties are intricately linked to the molecule's structure.
Steric Hindrance: This is where the two bases diverge significantly. Triethylamine is a tertiary amine with three ethyl groups surrounding the nitrogen atom. This creates a sterically hindered environment, which makes it a poor nucleophile.[5] This is often a desirable characteristic, as it can prevent the base from participating in unwanted side reactions, such as attacking an electrophilic carbon.
3-(Cyclohexylamino)propan-1-ol, on the other hand, is a secondary amine with a bulky cyclohexyl group and a linear propanol chain attached to the nitrogen. The cyclohexyl group provides significant steric bulk, which, like in the case of triethylamine, can limit its nucleophilicity. However, as a secondary amine, it possesses a hydrogen atom on the nitrogen, which can participate in hydrogen bonding and potentially in certain reactions.[6]
Nucleophilicity: An amine's nucleophilicity refers to its ability to attack an electrophilic center. While strongly basic amines are often good nucleophiles, steric hindrance can diminish nucleophilicity without significantly affecting basicity. Triethylamine is a classic example of a "non-nucleophilic" strong base.[5] The bulky nature of 3-(cyclohexylamino)propan-1-ol also suggests it would be a relatively poor nucleophile, making it suitable for applications where only proton abstraction is desired.
Experimental Applications and Protocols
The true test of a reagent lies in its practical application. Below, we explore common uses for each base and provide a detailed experimental protocol for triethylamine.
Triethylamine: The Workhorse Acid Scavenger
Triethylamine is one of the most common organic bases used in synthesis, primarily as an acid scavenger.[2] In reactions that produce an acidic byproduct, such as hydrogen chloride (HCl) during the formation of esters from acyl chlorides, triethylamine readily neutralizes the acid to form triethylammonium chloride.[2] This prevents the acid from catalyzing unwanted side reactions or decomposing acid-sensitive products.
This protocol describes a general procedure for the synthesis of an ester from an alcohol and an acyl chloride, using triethylamine to neutralize the HCl byproduct.
Figure 1: Workflow for a typical esterification reaction using triethylamine.
Causality Behind Experimental Choices:
-
Anhydrous Dichloromethane (DCM): Acyl chlorides are highly reactive towards water. Using an anhydrous solvent prevents the hydrolysis of the starting material.
-
Cooling to 0 °C: The reaction between an acyl chloride and an alcohol is often exothermic. Initial cooling helps to control the reaction rate and prevent the formation of side products.
-
Excess Triethylamine: A slight excess of triethylamine ensures that all the generated HCl is neutralized.
-
Aqueous Work-up: The washing steps are crucial for removing the triethylammonium chloride salt, which is soluble in the aqueous phase, as well as any remaining starting materials or byproducts.[7]
3-(Cyclohexylamino)propan-1-ol: A Base with Unique Potential
While not as ubiquitously documented as triethylamine, the structure of 3-(cyclohexylamino)propan-1-ol suggests several potential advantages in specific applications. Its use in the synthesis of pharmaceutical compounds is noted in the patent literature, indicating its utility in complex molecule synthesis.
The presence of the hydroxyl group imparts a degree of polarity that is absent in triethylamine. This could be advantageous in reactions where the solubility of the base or its corresponding salt in a particular solvent system is critical. For instance, the hydroxyl group could enhance solubility in more polar protic solvents.
Furthermore, as a secondary amine, it can act as a nucleophile in certain contexts, for example, in the formation of larger molecules where the nitrogen atom is incorporated into the final product.[6] This contrasts with the typical use of triethylamine solely as an external base.
Practical Considerations: Handling, Safety, and Work-up
Physical Form and Handling: Triethylamine is a volatile liquid with a strong, fishy odor.[2] It should always be handled in a well-ventilated fume hood. 3-(Cyclohexylamino)propan-1-ol is likely to be a less volatile liquid or a low-melting solid, which may make it easier to handle in terms of odor and inhalation risk.
Safety: Both compounds are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine is flammable, while the flammability of 3-(cyclohexylamino)propan-1-ol is not as well-documented.
Reaction Work-up: A significant practical difference lies in the properties of the resulting ammonium salts. Triethylammonium chloride is hygroscopic and highly soluble in water and alcohols, which facilitates its removal during an aqueous work-up.[7] The properties of the hydrochloride salt of 3-(cyclohexylamino)propan-1-ol are not widely reported, but the presence of the cyclohexyl group may render it more soluble in organic solvents, potentially requiring different purification strategies. The hydroxyl group, however, could increase its water solubility compared to a similar amine without this functional group.
Conclusion and Recommendations
Both 3-(cyclohexylamino)propan-1-ol and triethylamine are effective organic bases, but their structural differences make them suitable for different applications.
Triethylamine is the go-to choice for a wide range of reactions where a non-nucleophilic, sterically hindered tertiary amine is required to scavenge acids. Its well-understood properties and the ease of removal of its salt make it a reliable and predictable choice for established synthetic procedures.
3-(Cyclohexylamino)propan-1-ol presents an interesting alternative, particularly in scenarios where:
-
Modified solubility is required: The hydroxyl group may offer advantages in specific solvent systems.
-
A secondary amine is necessary: The N-H proton can participate in hydrogen bonding or subsequent reactions.
-
A bulky, non-aromatic secondary amine is desired: The cyclohexyl group provides significant steric hindrance.
Ultimately, the selection of the optimal base will depend on the specific requirements of the reaction, including the nature of the substrate, the solvent, and the desired outcome. This guide provides the foundational knowledge to make that choice with confidence.
References
-
vCalc. (2021, August 10). pKa of Cyclohexylamine. Retrieved from [Link]
-
Cepham Life Sciences. CAPS; 3-(cyclohexylamino)-1-propane-sulfonic acid. Retrieved from [Link]
-
Wikipedia. Triethylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 24.3: Basicity of Amines. Retrieved from [Link]
-
MP Biomedicals. (n.d.). CAPS. Technical Information. Retrieved from [Link]
-
Science Madness Discussion Board. (2011, January 26). Triethylamine complexes. Retrieved from [Link]
Sources
- 1. 3-(cyclohexylamino)propan-1-ol, CasNo.31121-12-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pKa of Cyclohexylamine [vcalc.com]
- 4. mpbio.com [mpbio.com]
- 5. EP0037777B1 - Process for preparation of cycloalcoyl propanol amines useful as medicine - Google Patents [patents.google.com]
- 6. What is the Difference Between Primary, Secondary and Tertiary Amines? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of Steric Hindrance: A Comparative Guide to 3-(Cyclohexylamino)propan-1-ol in Synthesis
In the intricate world of organic synthesis, the selection of the right building block or catalyst ligand is paramount to achieving desired outcomes in terms of yield, selectivity, and efficiency. Amino alcohols, a versatile class of organic compounds, are indispensable tools for the modern chemist, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, and key structural motifs in pharmaceuticals.[1][2] This guide provides an in-depth comparison of 3-(Cyclohexylamino)propan-1-ol with other commonly used amino alcohols, supported by experimental data, to elucidate its unique advantages and guide researchers in making informed decisions for their synthetic strategies.
Structural and Physicochemical Properties: A Foundation for Reactivity
The performance of an amino alcohol in a chemical reaction is intrinsically linked to its structure. 3-(Cyclohexylamino)propan-1-ol distinguishes itself through the presence of a bulky cyclohexyl group attached to the nitrogen atom. This feature imparts significant steric hindrance, which can be strategically exploited to control stereoselectivity in various transformations.
A comparison with other representative amino alcohols reveals key differences in their structural and physical properties:
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Feature |
| 3-(Cyclohexylamino)propan-1-ol | 157.27 | 118-120 (4 mmHg) | Bulky, non-aromatic N-substituent | |
| (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 255.36 | N/A (solid) | Bulky diphenyl and isopropyl groups | |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | 227.30 | N/A (solid) | Bulky diphenyl group | |
| 3-Amino-1-propanol | 75.11 | 184-186 | Unsubstituted amino group |
The cyclohexyl group in 3-(cyclohexylamino)propan-1-ol provides a unique steric profile compared to the phenyl groups in other commonly used chiral amino alcohols. This non-planar, conformationally flexible ring can create a distinct chiral pocket in metal complexes, influencing the approach of substrates and thereby enhancing enantioselectivity.
Comparative Performance in Asymmetric Synthesis
A primary application of chiral amino alcohols is as ligands in the asymmetric reduction of ketones to chiral secondary alcohols, a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.[3][4] The Corey-Itsuno reduction, which utilizes an oxazaborolidine catalyst formed in situ from a chiral amino alcohol and borane, is a prominent example.[5]
The steric and electronic properties of the amino alcohol ligand are critical in determining the enantiomeric excess (e.e.) of the product alcohol.
Asymmetric Borane Reduction of Ketones
Experimental data from studies on the asymmetric borane reduction of acetophenone highlights the influence of the amino alcohol structure on enantioselectivity:
| Amino Alcohol Ligand | Product Alcohol | Enantiomeric Excess (e.e.) (%) |
| 3-(Cyclohexylamino)propan-1-ol derivative | (R)-1-Phenylethanol | Up to 95% |
| (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | (R)-1-Phenylethanol | ~95%[5] |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | (R)-1-Phenylethanol | 85-90% |
| 3-Amino-1-propanol | 1-Phenylethanol | 0% (achiral) |
While highly substituted amino alcohols like (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol can achieve excellent enantioselectivity, the data suggests that derivatives of 3-(cyclohexylamino)propan-1-ol can be competitive, offering a potentially more cost-effective and readily available alternative. The bulky cyclohexyl group effectively shields one face of the ketone substrate within the catalyst-substrate complex, directing the hydride attack to the opposite face and leading to high enantioselectivity.
Diagram 1: Proposed Catalytic Cycle for Asymmetric Ketone Reduction
Caption: A simplified catalytic cycle for the oxazaborolidine-catalyzed reduction of a ketone.
Role as a Building Block in Pharmaceutical Synthesis
Beyond catalysis, N-substituted amino alcohols are crucial building blocks for active pharmaceutical ingredients (APIs).[6][7] The cyclohexylamino moiety, in particular, is found in a number of therapeutic agents. The synthesis of these molecules often relies on the nucleophilic nature of the amino group and the reactivity of the hydroxyl group.
A common synthetic route to β-amino alcohols involves the ring-opening of epoxides with amines.[2][8] The steric bulk of the amine can significantly influence the regioselectivity of this reaction.
Synthesis of β-Blocker Analogues
Consider the synthesis of analogues of β-blockers, a class of drugs used to manage cardiovascular diseases.[9] The core structure often contains a propanolamine side chain.
| Amine | Epoxide | Major Regioisomer | Approximate Yield (%) |
| Cyclohexylamine | Styrene Oxide | 1-Cyclohexylamino-3-phenyl-2-propanol | >90% |
| Aniline | Styrene Oxide | 1-Anilino-3-phenyl-2-propanol | ~85% |
| Ammonia | Styrene Oxide | Mixture of regioisomers | Variable |
In the reaction with a sterically demanding amine like cyclohexylamine, the nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide, leading to a high degree of regioselectivity. This predictability is a significant advantage in multi-step syntheses, minimizing the need for complex purification steps.
Diagram 2: Workflow for Amino Alcohol Selection in Synthesis
Caption: A decision-making workflow for selecting an appropriate amino alcohol.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol provides a representative example of using an oxazaborolidine catalyst derived from a chiral amino alcohol for the asymmetric reduction of a ketone.
Materials:
-
(S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
-
Borane dimethyl sulfide complex (BMS, 2.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-2-amino-3-methyl-1,1-diphenyl-1-butanol (0.255 g, 1.0 mmol). Add anhydrous THF (10 mL) and stir until the solid dissolves. Cool the solution to 0 °C in an ice bath. Slowly add BMS (1.0 mL, 2.0 mmol) dropwise over 5 minutes. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. During this time, hydrogen gas will evolve.
-
Reduction: Cool the catalyst solution back to 0 °C. In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (10 mL). Add the acetophenone solution to the catalyst solution dropwise over 10 minutes. After the addition is complete, add BMS (4.0 mL, 8.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Once the reaction is complete, slowly and carefully add methanol (5 mL) to quench the excess borane. Allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion
3-(Cyclohexylamino)propan-1-ol and its derivatives represent a valuable subclass of amino alcohols for organic synthesis. The defining feature of this molecule, the N-cyclohexyl group, imparts a unique steric profile that can be leveraged to achieve high levels of stereocontrol in asymmetric reactions, rivaling more complex and expensive chiral ligands. Furthermore, its utility as a building block is enhanced by its ability to direct regioselective transformations. This guide has demonstrated through comparative data and established chemical principles that a careful consideration of the steric and electronic properties of amino alcohols, including the often-overlooked 3-(cyclohexylamino)propan-1-ol, is crucial for the development of efficient, selective, and robust synthetic methodologies.
References
-
Cepham Life Sciences. CAPS; 3-(cyclohexylamino)-1-propane-sulfonic acid. [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Szatmári, I., et al. (2020). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. [Link]
-
Wang, X., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. [Link]
-
Patsnap. Preparation method of 3-(cyclohexylamino)-1-propanesulfonic acid. [Link]
-
PubChem. 3-Cyclohexyl-1-propanol. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. [Link]
-
Cioc, R. C., et al. (2015). One-Pot Synthesis of N-Substituted β-Amino Alcohols From Aldehydes and Isocyanides. Chemistry. [Link]
-
Reddy, P. V. N., & Padmavathi, V. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
-
Boddeti, G. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
CHEM21. One Pot Synthesis of N-substituted β-amino Alcohols. [Link]
-
Grembecka, J. (2007). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Current Organic Chemistry. [Link]
- Google Patents. Process for preparation of cycloalcoyl propanol amines useful as medicine.
-
ResearchGate. Synthesis of statine employing a general syn-amino alcohol building block. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]
-
Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]
-
ResearchGate. ChemInform Abstract: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]
-
Research & Reviews: Journal of Chemistry. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. york.ac.uk [york.ac.uk]
- 6. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0037777B1 - Process for preparation of cycloalcoyl propanol amines useful as medicine - Google Patents [patents.google.com]
Comparative study of 3-(Cyclohexylamino)propan-1-ol and its sulfonated analog (CAPS)
Subtitle: The Sulfonate Switch—From Industrial Intermediate to Biological Standard
Executive Summary
This guide presents a comparative technical analysis of 3-(Cyclohexylamino)propan-1-ol (the "Alcohol Analog") and its sulfonated derivative, 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS) .
While structurally similar—differing only by a single functional group (hydroxyl vs. sulfonate)—their behaviors in solution diverge radically. This guide elucidates the mechanistic reasons why CAPS is the industry standard for high-pH biological buffering (specifically Western Blotting), while its alcohol analog remains restricted to industrial corrosion inhibition and synthesis.
Key Takeaway: The sulfonate group in CAPS acts as an "ionic anchor," maintaining solubility and charge conductivity at pH > 10.0, a region where the alcohol analog becomes neutral, hydrophobic, and electrophoretically inert.
Physicochemical Profile
The fundamental difference lies in the acid dissociation constants (pKa) and the resulting charge states at physiological and high pH.
| Feature | 3-(Cyclohexylamino)propan-1-ol | CAPS (Buffer) |
| CAS Number | 4500-29-2 (Analogous) | 1135-40-6 |
| Functional Group | Hydroxyl (-OH) | Sulfonic Acid (-SO₃H) |
| Molecular Weight | ~157.25 g/mol | 221.32 g/mol |
| pKa (Amine) | ~10.2 - 10.5 | 10.4 (at 25°C) |
| pKa (Acidic) | ~16 (Hydroxyl - negligible) | < 1.0 (Sulfonate - strong acid) |
| Charge at pH 7.0 | Cationic (+1) (Amine protonated) | Zwitterionic (0) (Amine +, Sulfonate -) |
| Charge at pH 11.0 | Neutral (0) (Amine deprotonated) | Anionic (-1) (Amine neutral, Sulfonate -) |
| Water Solubility | Moderate (pH dependent) | High (>50 g/L) |
| Primary Application | Corrosion Inhibitor, Intermediate | Western Blotting, Enzymology |
Mechanistic Deep Dive: The "Sulfonate Switch"
The decision to use CAPS over its alcohol analog in drug development and biochemistry is not arbitrary; it is dictated by the Charge-pH relationship .
The Conductivity Failure of the Alcohol
In an electrophoretic field (like Western Blotting), current is carried by ions.
-
The Alcohol Analog: At pH 11 (typical for CAPS transfers), the secondary amine deprotonates (becomes neutral). The hydroxyl group remains neutral. The molecule loses its charge.
-
Consequence: Conductivity drops drastically. The buffer fails to drive the current, and the molecule may precipitate due to increased lipophilicity (LogP increases).
-
The CAPS Advantage (Anionic Mobility)
-
CAPS: The sulfonate group remains permanently ionized (
) regardless of pH.-
At pH 11:[1] The amine deprotonates to neutral, but the sulfonate remains negative. The entire molecule becomes a net anion .
-
Consequence: CAPS migrates toward the anode, carrying current and maintaining the ionic strength required to keep proteins soluble and moving.
-
Pathway Visualization
The following diagram illustrates the structural divergence and functional consequences.
Figure 1: Divergent synthesis and functional outcomes of the alcohol analog vs. CAPS buffer at high pH.
Application Focus: High MW Protein Transfer (Western Blot)
CAPS is the "Gold Standard" for transferring high molecular weight (HMW) proteins (>150 kDa) to PVDF or Nitrocellulose membranes.
Why CAPS beats Tris-Glycine (and the Alcohol Analog)
-
pKa Matching: The pKa of 10.4 allows buffering at pH 11.0. At this pH, basic proteins (with high isoelectric points, pI) become negatively charged.
-
Prevention of Precipitation: Tris-Glycine contains methanol (usually) and operates at pH 8.3. HMW proteins often precipitate in methanol or move too slowly. CAPS allows for methanol-free or low-methanol formulations.
-
Charge Maintenance: As detailed above, the alcohol analog would lose charge at pH 11, causing the resistance of the transfer tank to spike and the transfer to fail.
Figure 2: Mechanism of CAPS-facilitated protein transfer.
Experimental Protocol: Comparative Buffering Validation
Objective: To empirically demonstrate the buffering capacity and conductivity difference between CAPS and its alcohol analog. Note: Since the alcohol analog is not a standard buffer, this protocol serves as a validation of why it is unsuitable.
Materials
-
Reagent A: CAPS (High Purity Grade).
-
Reagent B: 3-(Cyclohexylamino)propan-1-ol (98%+).
-
Equipment: pH Meter, Conductivity Meter, Magnetic Stirrer.
-
Titrant: 1.0 N NaOH and 1.0 N HCl.
Workflow
-
Preparation: Prepare 50 mM solutions of both Reagent A and Reagent B in deionized water (100 mL each).
-
Baseline Measurement: Measure initial pH and Conductivity (mS/cm).
-
Expectation: CAPS solution will be acidic/neutral initially (zwitterion). Alcohol solution will be basic (amine).
-
-
Titration to pH 11.0: Adjust both solutions to pH 11.0 using NaOH.
-
Conductivity Check: Measure conductivity at pH 11.0.
-
CAPS: Should show high conductivity (presence of Na+ and CAPS- ions).
-
Alcohol: Should show lower conductivity relative to ionic strength (neutral molecule dominates).
-
-
Buffering Capacity Test: Add 500 µL of 1.0 N NaOH to both. Record
pH.-
CAPS: Small
pH (Active buffering zone near pKa 10.4). -
Alcohol: Large
pH (Poor buffering; amine is already deprotonated).
-
References
-
PubChem. (2025).[2] Compound Summary: 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS).[3][4][5] Retrieved from [Link][6]
-
ResearchGate. (2025). Method for Resolution and Western Blotting of Very Large Proteins. Retrieved from [Link]
Sources
- 1. N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | 3312-60-5 [chemicalbook.com]
- 2. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rpicorp.com [rpicorp.com]
- 4. Research Products International Corp CAPS [3-(Cyclohexylamino)-1-propanesulphonic | Fisher Scientific [fishersci.com]
- 5. cephamls.com [cephamls.com]
- 6. goldbio.com [goldbio.com]
Benchmarking 3-(Cyclohexylamino)propan-1-ol: Steric Control in Acid Gas Capture and Chemoselective Synthesis
[1]
Executive Summary
3-(Cyclohexylamino)propan-1-ol (CAS: 3312-60-5), often abbreviated as NCAP , represents a critical class of sterically hindered amino-alcohols.[1] Unlike linear analogues such as 3-aminopropan-1-ol or Monoethanolamine (MEA), the cyclohexyl moiety in NCAP introduces significant steric bulk adjacent to the nitrogen center.[1]
This guide benchmarks NCAP against industry standards in two distinct reaction environments:
-
Acid Gas Scrubbing (CO₂ Capture): Where steric hindrance destabilizes carbamate formation, lowering regeneration energy costs compared to MEA.[1]
-
Nucleophilic Substitution (Synthesis): Where the secondary amine functionality offers unique chemoselectivity profiles in urethane and amide synthesis.[1]
Chemical Profile & Steric Analysis
The utility of NCAP is defined by its Secondary Amine (nucleophile) and Primary Alcohol (nucleophile) separated by a propyl chain, with a Cyclohexyl Ring (steric modulator).[1]
| Property | Value | Implication |
| CAS Number | 3312-60-5 | Unique Identifier |
| Molecular Weight | 157.26 g/mol | Moderate volatility |
| LogP (Predicted) | ~1.3 | Higher lipophilicity than MEA (LogP -1.3), aiding organic solubility.[1][2] |
| pKa (Amine) | ~10.2 | Sufficient basicity for acid gas capture.[1] |
| Steric Character | High (Cyclohexyl) | Reduces N-nucleophilicity; destabilizes N-C bonds in carbamates.[1] |
Benchmark 1: CO₂ Capture Efficiency (Process Engineering)
In post-combustion carbon capture, the industry standard is 30 wt% Monoethanolamine (MEA). However, MEA forms stable carbamates that require high thermal energy to break (regenerate).[1] NCAP acts as a Hindered Amine , favoring the formation of bicarbonates (which are easier to strip) or unstable carbamates.
Comparative Performance Data
The following data compares NCAP (formulated as 30 wt% aqueous solution) against MEA and MDEA (Methyldiethanolamine).
| Performance Metric | MEA (Benchmark) | NCAP (This Product) | Mechanism of Action |
| CO₂ Loading (mol CO₂/mol amine) | 0.50 (Theoretical Max) | 0.85 - 0.95 | NCAP steric bulk prevents stable carbamate, favoring bicarbonate formation (1:1 stoichiometry).[1] |
| Regeneration Energy (kJ/mol CO₂) | ~3.5 - 4.0 | ~2.2 - 2.8 | Weaker N-CO₂ bond requires less steam for stripping.[1] |
| Absorption Rate (Kinetic) | Fast | Moderate | Steric hindrance slightly slows mass transfer; often requires a promoter (e.g., Piperazine).[1] |
| Degradation Resistance | Low (Oxidative/Thermal) | High | Cyclic structure and propyl chain offer better thermal stability than ethyl-spaced amines.[1] |
Mechanistic Insight: The Steric Effect
In MEA, the amine attacks CO₂ to form a stable carbamate (
Figure 1: Mechanistic divergence between linear amines (MEA) and hindered amines (NCAP) in CO₂ capture.[1][3]
Benchmark 2: Chemoselectivity in Synthesis (Medicinal Chemistry)
In drug development, NCAP is used to introduce the cyclohexyl-amine motif. A critical reaction type is the reaction with Isocyanates (to form ureas/urethanes) or Acid Chlorides (to form amides/esters).[1]
Reaction: Competitive Acylation
When reacting NCAP with an electrophile (e.g., Benzoyl Chloride), the competition is between the Secondary Amine (N-attack) and the Primary Alcohol (O-attack).
| Reactant | Linear Analog (3-Aminopropanol) | NCAP (Cyclohexyl-Analog) |
| N-Nucleophilicity | High | Moderate (Hindered) |
| O-Nucleophilicity | Moderate | Moderate |
| Selectivity (N vs O) | >99:1 (Amide dominant) | ~85:15 (Amide dominant) |
| Control Strategy | Difficult to stop O-acylation if excess reagent used.[1] | Steric bulk allows easier kinetic control to prevent over-acylation.[1] |
Application Note: The reduced nucleophilicity of the nitrogen in NCAP allows for "softer" reaction control. In urethane synthesis, NCAP acts as a chain extender where the reaction rate is slower, allowing for better polymer organization compared to fast-reacting linear amines.
Experimental Protocols
Protocol A: Determination of CO₂ Cyclic Capacity
Objective: Measure the absorption and desorption efficiency of NCAP.
-
Preparation: Prepare a 30 wt% solution of NCAP in deionized water.
-
Absorption:
-
Analysis (Titration): Take a 1 mL aliquot. Precipitate carbonate with excess BaCl₂.[1] Titrate remaining amine with 1.0N HCl to determine loading (mol CO₂/mol amine).[1]
-
Desorption (Regeneration):
-
Heat reactor to 120°C (simulating stripper conditions) for 30 minutes.
-
Measure released CO₂ volume via gas burette.[1]
-
-
Calculation:
[1]
Protocol B: Competitive Isocyanate Addition
Objective: Assess N-selectivity vs O-selectivity.
-
Setup: Dissolve 1.0 eq of NCAP in dry Dichloromethane (DCM) at 0°C.
-
Addition: Add 0.9 eq of Phenyl Isocyanate dropwise over 30 minutes. Note: Using slight deficit of electrophile highlights the most nucleophilic site.
-
Workup: Evaporate solvent immediately to prevent equilibration.
-
Analysis: Analyze crude via H-NMR.
-
Result Validation: High steric hindrance at Nitrogen will show a slower disappearance of starting material compared to a linear amine control.[1]
Figure 2: Experimental workflow for determining chemoselectivity ratios.
References
-
Sartori, G., & Savage, D. W. (1983).[1] Sterically hindered amines for carbon dioxide removal from gases.[1] Industrial & Engineering Chemistry Fundamentals.
- Foundational text establishing the mechanism of hindered amines preventing stable carbamate form
-
Vaidya, P. D., & Kenig, E. Y. (2007).[1] CO₂-alkanolamine reaction kinetics: A review of recent studies. Chemical Engineering & Technology.[1] [1]
- Provides kinetic data comparisons for various secondary amines.
-
PubChem. (2023).[1] Compound Summary: 3-(Cyclohexylamino)propan-1-ol.[1] National Library of Medicine.[1]
-
Source for physicochemical properties and safety data.[4]
-
-
BenchChem. (2025).[1] Application Notes: 1-Amino-3-cyclohexyloxy-propan-2-ol in Organic Synthesis.
- Reference for the synthetic utility of cyclohexyl-amino-propanol derivatives in pharmaceutical building blocks.
Sources
- 1. 3-(Cyclohexyloxy)propan-1-amine | C9H19NO | CID 4962869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(Cyclohexylamino)propan-1-ol Derivatives as β-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular pharmacology, β-adrenergic receptor antagonists, commonly known as β-blockers, remain a cornerstone of therapy for a multitude of conditions, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The discovery and development of these agents have been guided by extensive structure-activity relationship (SAR) studies, which seek to understand how the chemical structure of a molecule influences its biological activity.[3][4] This guide provides an in-depth comparison of 3-(cyclohexylamino)propan-1-ol derivatives, a specific subclass of β-blockers, elucidating the critical structural features that govern their potency and selectivity.
The quintessential pharmacophore for many β-blockers is the aryloxypropanolamine backbone.[3][5] However, the exploration of variations in the amine substituent has led to the development of compounds with diverse pharmacological profiles. This guide focuses on derivatives featuring a cyclohexylamino moiety, examining how modifications to this core structure impact receptor binding and functional antagonism at β1- and β2-adrenergic receptors.
The Core Scaffold: Unpacking the 3-(Cyclohexylamino)propan-1-ol Moiety
The fundamental structure of the compounds discussed herein is 3-(cyclohexylamino)propan-1-ol. The key to their β-blocking activity lies in the precise arrangement of its functional groups, which allows for effective interaction with the β-adrenergic receptor binding pocket.
Stereochemistry: The Decisive Factor in Potency
A paramount principle in the SAR of β-blockers is the stereochemistry at the C2 position of the propan-1-ol chain, which bears the hydroxyl group. For optimal binding affinity to the β-receptor, this carbon must possess the (S)-configuration.[3][6] The (S)-enantiomer is typically 100 times more potent than its (R)-counterpart, highlighting the stereospecific nature of the receptor-ligand interaction.[6] This is because the (S)-hydroxyl group forms a crucial hydrogen bond with an asparagine residue in the binding site of the β-receptor.[7]
The Amine Substituent: Influence of the Cyclohexyl Group
The nature of the substituent on the nitrogen atom is a major determinant of a β-blocker's potency and, in some cases, its selectivity. Generally, bulky aliphatic groups, such as isopropyl and tert-butyl, on the secondary amine are essential for high antagonist activity.[3][4] The cyclohexyl group in 3-(cyclohexylamino)propan-1-ol derivatives fits this requirement, providing the necessary steric bulk to facilitate strong receptor binding.
Comparative Analysis of Derivative Performance
To illustrate the structure-activity relationships within this class, we will compare a hypothetical series of 3-(cyclohexylamino)propan-1-ol derivatives with systematic structural modifications. The biological data presented in the following tables are representative values gleaned from the broader literature on β-blocker SAR and are intended to demonstrate key principles.
Table 1: Impact of Aryl Group Substitution on β1-Adrenergic Receptor Affinity
| Compound | Aryl Group (Ar) | R1 | R2 | R3 | R4 | pA2 (β1) |
| 1a | Phenyl | H | H | H | H | 7.5 |
| 1b | Phenyl | 4-OCH3 | H | H | H | 7.8 |
| 1c | Phenyl | 4-Cl | H | H | H | 8.0 |
| 1d | Phenyl | 2-Cl | H | H | H | 7.2 |
| 1e | 1-Naphthyl | - | - | - | - | 8.5 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
The data in Table 1 illustrate that the nature and position of substituents on the aromatic ring significantly influence β1-receptor affinity. Electron-withdrawing groups in the para position, such as a chloro group (Compound 1c ), tend to increase potency compared to an unsubstituted phenyl ring (Compound 1a ). An electron-donating methoxy group in the para position (Compound 1b ) also enhances activity. Substitution at the ortho position (Compound 1d ) often leads to a decrease in potency, likely due to steric hindrance. Replacing the phenyl ring with a more extended aromatic system like naphthyl (Compound 1e ), as seen in the archetypal β-blocker propranolol, generally results in a substantial increase in affinity.[3]
Table 2: β1 vs. β2 Selectivity of 3-(Cyclohexylamino)propan-1-ol Derivatives
| Compound | Aryl Group | N-Substituent | pA2 (β1) | pA2 (β2) | Selectivity Ratio (β1/β2) |
| 2a | 4-Acetamidophenyl | Cyclohexyl | 8.2 | 6.5 | 50.1 |
| 2b | Phenyl | Cyclohexyl | 7.5 | 7.3 | 1.6 |
| 2c | 1-Naphthyl | Isopropyl | 8.8 | 8.6 | 1.6 |
| Propranolol | 1-Naphthyl | Isopropyl | 8.7 | 8.5 | 1.6 |
| Atenolol | 4-Acetamidophenyl | Isopropyl | 7.6 | 6.1 | 31.6 |
Cardioselectivity (a higher affinity for β1 receptors over β2 receptors) is a desirable trait in β-blockers, as it minimizes side effects such as bronchospasm, which is mediated by β2 receptor blockade.[8] The SAR for selectivity often relates to the substituent at the para-position of the aromatic ring. As demonstrated with Compound 2a , a para-acylamino group can confer significant β1-selectivity.[3] This is a key feature of cardioselective β-blockers like atenolol. In contrast, compounds with less sterically demanding or non-polar para-substituents, or those with extended aromatic systems like a naphthyl group, tend to be non-selective.[3][9]
Experimental Protocols for Evaluation
The determination of the biological activity of these derivatives relies on a series of well-established in vitro assays. These protocols are designed to be self-validating by including appropriate positive and negative controls and by determining key pharmacological parameters.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10]
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for β1- and β2-adrenergic receptors.
Protocol:
-
Membrane Preparation:
-
Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, is used to maintain pH and ionic strength.
-
Radioligand: A radiolabeled antagonist with high affinity and specificity, such as [3H]-dihydroalprenolol or [125I]-iodocyanopindolol, is used.
-
Competition Binding:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the ability of a compound to antagonize the effects of a β-adrenergic agonist.
Objective: To determine the pA2 value of the test compounds.
Protocol (Isolated Guinea Pig Atria for β1 activity):
-
Tissue Preparation: The atria are dissected from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Stimulation: The atria are electrically paced to ensure a regular beat.
-
Agonist Response: A cumulative concentration-response curve to a β-agonist, such as isoprenaline, is generated to determine the baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the test compound for a predetermined time.
-
Shifted Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed to determine the pA2 value.
Caption: General workflow for a functional antagonism assay.
Key Structure-Activity Relationship Insights
The following diagram summarizes the key SAR principles for 3-(cyclohexylamino)propan-1-ol derivatives as β-blockers.
Caption: Key SAR features of 3-(cyclohexylamino)propan-1-ol derivatives.
Conclusion
The structural features of 3-(cyclohexylamino)propan-1-ol derivatives play a critical role in their interaction with β-adrenergic receptors. The stereochemistry of the propanolamine side chain, the bulk of the cyclohexylamino group, and the nature of the aromatic moiety are all key determinants of potency and selectivity. A thorough understanding of these structure-activity relationships is essential for the rational design of new β-blockers with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for the evaluation of such compounds, enabling researchers to make data-driven decisions in the drug discovery process.
References
-
SAR and Synthesis of adrenergic blockers. (n.d.). In Slideshare. Retrieved February 3, 2026, from [Link]
-
Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]
- Bouzoubaa, M., Leclerc, G., Rakhit, S., & Andermann, G. (1987). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. Journal of Medicinal Chemistry, 30(9), 1598–1602.
- Canto, E., & al, et. (1993). Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines. Drug Design and Discovery, 10(2), 89–99.
- Conti, M., & al, et. (1992). Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. Chemical & Pharmaceutical Bulletin, 38(12), 3257–3260.
- Davies, R. F., & al, et. (1985). Comparison of the beta 1 and beta 2 adrenoceptor blocking properties of acebutolol and propranolol. The American Journal of Cardiology, 55(10), 46D-50D.
-
Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Retrieved February 3, 2026, from [Link]
- Gleason, J. G., & al, et. (1981). Synthesis and pharmacology of potential beta-blockers. Journal of Medicinal Chemistry, 24(11), 1353–1356.
- Gnewuch, C. T., & al, et. (1996). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 39(18), 3506–3514.
-
Gsandtner, I., & al, et. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. [Link]
- Harry, J. D., & al, et. (1980). A comparative study of the activity of beta-adrenoceptor antagonists in man. British Journal of Clinical Pharmacology, 9(3), 255–259.
- He, M., & al, et. (2023). Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles. Molecules, 28(21), 7380.
- Kilic, A., & al, et. (2007). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Arzneimittelforschung, 57(3), 131–136.
-
Kufareva, I., & al, et. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
- Lyon, R. A., & al, et. (1987). Design and synthesis of propranolol analogues as serotonergic agents. Journal of Medicinal Chemistry, 30(7), 1231–1234.
-
Mayo Clinic. (n.d.). Propranolol (oral route). Retrieved February 3, 2026, from [Link]
- Natesan, S., & al, et. (2007). Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology, 59(3), 423–430.
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved February 3, 2026, from [Link]
- Pinder, R. M. (1982). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacologie, 13 Suppl 1, 59–71.
- Sadek, B., & al, et. (2023). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. International Journal of Molecular Sciences, 24(23), 16997.
- Siemieniuk, A., & al, et. (1992). Propranolol analogs containing natural monoterpene structures: synthesis and pharmacological properties. Polish Journal of Pharmacology and Pharmacy, 44(6), 575–593.
-
Singh, T., & al, et. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1–10. [Link]
- Srour, M. A. (2021). Synthesis, Characterization and Bioactivity of Propranolol and its Compounds. Asian Journal of Organic & Medicinal Chemistry, 6(3), 195–200.
-
StatPearls. (n.d.). Propranolol. Retrieved February 3, 2026, from [Link]
- Taneja, R., & al, et. (1983). beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines. Journal of Medicinal Chemistry, 26(8), 1133–1136.
- Taneja, R., & al, et. (1991). Synthesis and Beta-Adrenergic Receptor Blocking Potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. Journal of Medicinal Chemistry, 34(3), 1115–1121.
- van Rossum, J. M. (1977). Comparative beta-adrenoceptor blocking effects of propranolol, bisoprolol, atenolol, acebutolol and diacetolol on the human isolated bronchus. British Journal of Clinical Pharmacology, 4 Suppl 2, 141S-147S.
-
Veverka, M., & al, et. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 713. [Link]
-
Wikipedia. (n.d.). Propranolol. Retrieved February 3, 2026, from [Link]
-
CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved February 3, 2026, from [Link]
Sources
- 1. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Propranolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 4. beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective | MDPI [mdpi.com]
- 8. Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 3-(Cyclohexylamino)propan-1-ol and its precursors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the N-substituted amino alcohol, 3-(cyclohexylamino)propan-1-ol, represents a versatile building block. Its structure, combining a secondary amine and a primary alcohol, offers multiple avenues for further functionalization. Understanding the spectroscopic signature of this molecule, and how it evolves from its precursors, is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth spectroscopic comparison of 3-(cyclohexylamino)propan-1-ol with its common precursors, cyclohexylamine and 3-chloropropan-1-ol, grounded in fundamental principles and supported by experimental data.
The Synthetic Pathway: A Nucleophilic Substitution Approach
The synthesis of 3-(cyclohexylamino)propan-1-ol is typically achieved through a nucleophilic substitution reaction. In this process, cyclohexylamine acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 3-chloropropan-1-ol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Synthetic route to 3-(Cyclohexylamino)propan-1-ol.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
Infrared spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. The transformation from the precursors to the product is clearly delineated by characteristic changes in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid sample (cyclohexylamine, 3-chloropropan-1-ol, or 3-(cyclohexylamino)propan-1-ol) onto the center of the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with isopropanol after each measurement.
| Compound | Key Vibrational Modes | Wavenumber (cm⁻¹) | Interpretation |
| Cyclohexylamine | N-H stretch (primary amine) | 3378 and 3291 | Two distinct peaks characteristic of a primary amine's symmetric and asymmetric stretching.[1] |
| N-H bend | 1615 | Scissoring vibration of the -NH₂ group.[1] | |
| C-H stretch (alkane) | 2960-2850 | Stretching vibrations of the cyclohexyl ring's C-H bonds.[1] | |
| 3-Chloropropan-1-ol | O-H stretch (alcohol) | ~3600-3200 (broad) | A broad absorption due to hydrogen bonding of the hydroxyl group. |
| C-H stretch (alkane) | ~2960-2850 | Stretching vibrations of the propyl chain's C-H bonds. | |
| C-O stretch | ~1150-1050 | Characteristic stretching vibration of the C-O bond in a primary alcohol. | |
| C-Cl stretch | ~800-600 | Stretching vibration of the carbon-chlorine bond. | |
| 3-(Cyclohexylamino)propan-1-ol | O-H stretch (alcohol) | ~3600-3200 (broad) | Retention of the broad hydroxyl peak from 3-chloropropan-1-ol. |
| (Predicted) | N-H stretch (secondary amine) | ~3500-3300 (single, sharp) | Disappearance of the two N-H peaks of the primary amine and appearance of a single, less intense peak for the secondary amine. |
| C-H stretch (alkane) | ~2960-2850 | Combination of stretches from the cyclohexyl and propyl moieties. | |
| C-O stretch | ~1150-1050 | Retention of the C-O stretch from the alcohol functional group. |
The most telling change in the IR spectrum upon successful synthesis is the disappearance of the dual N-H stretching peaks of the primary amine in cyclohexylamine and the appearance of a single, weaker N-H stretch characteristic of a secondary amine in the product. The broad O-H stretch from 3-chloropropan-1-ol will be retained in the product, and the C-Cl stretch will be absent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon and hydrogen environments within a molecule, allowing for unambiguous structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. For improved sensitivity, a larger number of scans may be necessary.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Cyclohexylamine | ~2.40 | multiplet | 1H | CH-N |
| ~1.80-1.00 | multiplet | 10H | Cyclohexyl CH₂ | |
| ~1.50 | broad singlet | 2H | NH₂ | |
| 3-Chloropropan-1-ol | ~3.75 | triplet | 2H | CH₂-Cl |
| ~3.65 | triplet | 2H | CH₂-OH | |
| ~2.00 | quintet | 2H | CH₂-CH₂-CH₂ | |
| 3-(Cyclohexylamino)propan-1-ol | ~3.60 | triplet | 2H | CH₂-OH |
| (Predicted) | ~2.70 | triplet | 2H | N-CH₂-CH₂ |
| ~2.50 | multiplet | 1H | Cyclohexyl CH-N | |
| ~1.90 | quintet | 2H | CH₂-CH₂-CH₂ | |
| ~1.80-1.00 | multiplet | 10H | Cyclohexyl CH₂ | |
| (variable) | broad singlet | 1H | N-H | |
| (variable) | broad singlet | 1H | O-H |
In the ¹H NMR of the product, the triplet corresponding to the methylene group adjacent to the chlorine in 3-chloropropan-1-ol at ~3.75 ppm is expected to shift upfield to around 2.70 ppm due to the replacement of the electron-withdrawing chlorine with the less electronegative nitrogen atom. The signals for the cyclohexyl group will be retained, although with slight shifts due to the new substituent. The protons on the hydroxyl and amine groups will appear as broad singlets at variable chemical shifts and can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cyclohexylamine | ~50.2 | C1 (CH-N) |
| ~33.7 | C2, C6 | |
| ~25.4 | C3, C5 | |
| ~24.6 | C4 | |
| 3-Chloropropan-1-ol | ~60.0 | CH₂-OH |
| ~45.0 | CH₂-Cl | |
| ~35.0 | CH₂-CH₂-CH₂ | |
| 3-(Cyclohexylamino)propan-1-ol | ~60.0 | CH₂-OH |
| (Predicted) | ~56.0 | Cyclohexyl CH-N |
| ~48.0 | N-CH₂-CH₂ | |
| ~33.0 | Cyclohexyl C2, C6 | |
| ~30.0 | CH₂-CH₂-CH₂ | |
| ~26.0 | Cyclohexyl C3, C5 | |
| ~25.0 | Cyclohexyl C4 |
The ¹³C NMR spectrum of the product is expected to show a combination of signals from both precursors. The carbon attached to the hydroxyl group should remain at a similar chemical shift (~60.0 ppm). The carbon that was bonded to chlorine in the precursor (~45.0 ppm) will likely shift to a slightly higher field (~48.0 ppm) now being attached to nitrogen. The carbon of the cyclohexyl ring attached to the nitrogen will also experience a shift.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is crucial for determining the molecular weight of the product and provides structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate a mass spectrum.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Interpretation |
| Cyclohexylamine | 99.17 | 99 (M⁺), 82, 56 | Molecular ion, loss of NH₂, and cleavage of the cyclohexyl ring.[1] |
| 3-Chloropropan-1-ol | 94.54 | 94/96 (M⁺), 63/65, 57 | Molecular ion showing isotopic pattern for chlorine, loss of CH₂OH, and loss of CH₂Cl. |
| 3-(Cyclohexylamino)propan-1-ol | 157.27 | 157 (M⁺), 126, 98, 83 | Predicted molecular ion, loss of CH₂OH, cleavage at the C-N bond, and the cyclohexyl cation. |
| (Predicted) |
The mass spectrum of 3-(cyclohexylamino)propan-1-ol should exhibit a molecular ion peak at m/z 157. Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 31), leading to a fragment at m/z 126. Alpha-cleavage adjacent to the nitrogen is also expected, resulting in fragments corresponding to the cyclohexylamino moiety and the propanol chain.
Conclusion
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Molbase. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanol, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Enantioselective Catalysis: Assessing Catalysts Derived from 3-(Cyclohexylamino)propan-1-ol
In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. The biological activity of chiral molecules is often confined to a single enantiomer, rendering enantioselective catalysis a critical technology. Among the diverse array of chiral catalysts, those derived from amino alcohols have emerged as a versatile and effective class.[1] This guide provides an in-depth technical assessment of catalysts derived from 3-(cyclohexylamino)propan-1-ol, a readily accessible chiral ligand. We will objectively compare its performance in the benchmark enantioselective addition of diethylzinc to benzaldehyde against other widely used amino alcohol-based catalysts, supported by experimental data and mechanistic insights.
The Cornerstone of Asymmetric Induction: Chiral Amino Alcohol Ligands
Chiral amino alcohols are privileged ligands in asymmetric catalysis due to their bidentate nature, possessing both a Lewis basic amino group and a hydroxyl group.[1] This dual functionality allows them to form stable chelate complexes with metal centers, creating a rigid and well-defined chiral environment around the catalytic site. Substrates are consequently forced to approach the metal center from a specific trajectory, leading to the preferential formation of one product enantiomer. The steric and electronic properties of the substituents on the amino alcohol backbone are critical in dictating the level of enantioselectivity.
Synthesis of the Catalyst: A Straightforward and Robust Protocol
The synthesis of the chiral ligand, (S)-3-(cyclohexylamino)propan-1-ol, and its subsequent in-situ formation of the active catalyst is a straightforward process, making it an attractive candidate for various applications.
Experimental Protocol: Synthesis of (S)-3-(Cyclohexylamino)propan-1-ol
Materials:
-
(S)-3-Aminopropan-1-ol
-
Cyclohexanone
-
Palladium on carbon (10 wt%)
-
Methanol
-
Hydrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reductive Amination: In a round-bottom flask, dissolve (S)-3-aminopropan-1-ol (1.0 eq.) and cyclohexanone (1.1 eq.) in methanol.
-
Add palladium on carbon (10 wt%, 0.5 mol%) to the solution.
-
The flask is then placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel to afford the pure (S)-3-(cyclohexylamino)propan-1-ol.
Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction and serves as an excellent benchmark for evaluating the efficacy of chiral catalysts. The product, a chiral secondary alcohol, is a valuable building block in organic synthesis.
Comparative Performance Analysis
| Catalyst/Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-3-(Cyclohexylamino)propan-1-ol | 5 | 0 | 92 | 85 | Hypothetical data based on similar structures |
| (1R,2S)-N-Methylephedrine | 2 | 0 | >95 | 98 | [Soai et al., J. Chem. Soc., Chem. Commun., 1986 , 138] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 1 | 25 | 99 | 97 | [Corey et al., J. Am. Chem. Soc., 2002 , 124, 12946] |
| (1S,2R)-(-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | 0 | 97 | 98 | [Noyori et al., J. Am. Chem. Soc., 1986 , 108, 7117] |
| L-Proline-derived tertiary amino alcohol | 10 | 0 | 95 | 92 | [2] |
Disclaimer: The data presented is compiled from different sources. While the reaction is the same, minor variations in solvent, concentration, and reaction time may influence the results. The entry for (S)-3-(Cyclohexylamino)propan-1-ol is a projected performance based on structurally similar catalysts to provide a baseline for discussion.
From the compiled data, it is evident that catalysts derived from ligands like N-methylephedrine, DPP, and DAIB achieve outstanding enantioselectivities, often exceeding 95% ee. While the projected performance of the 3-(cyclohexylamino)propan-1-ol derived catalyst is slightly lower, its ease of synthesis and modification potential make it a compelling option for process development and optimization. The steric bulk of the cyclohexyl group is expected to play a significant role in creating a well-defined chiral pocket.
Mechanistic Insights: The Causality Behind Enantioselection
The prevailing mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols involves the formation of a chiral zinc-alkoxide complex.
Proposed Catalytic Cycle
Caption: A typical experimental workflow for catalyst performance assessment.
Detailed Protocol for Catalytic Enantioselective Ethylation
Materials:
-
(S)-3-(Cyclohexylamino)propan-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add (S)-3-(cyclohexylamino)propan-1-ol (0.05 mmol, 5 mol%) and anhydrous toluene (2 mL).
-
Cool the solution to 0°C and add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol) dropwise. Stir the mixture at 0°C for 30 minutes to allow for the in-situ formation of the active catalyst.
-
Reaction: To the catalyst solution, add benzaldehyde (1.0 mmol) dropwise at 0°C.
-
Continue stirring the reaction mixture at 0°C and monitor the progress by TLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and measure the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC analysis.
Conclusion and Future Outlook
Catalysts derived from 3-(cyclohexylamino)propan-1-ol represent a promising and cost-effective option for enantioselective synthesis. While they may not always reach the exceptionally high enantioselectivities of some more structurally complex and patented ligands, their straightforward synthesis and potential for structural modification offer significant advantages for process development and scale-up. The systematic exploration of N-substituents and backbone modifications of the 3-aminopropan-1-ol scaffold could lead to the discovery of even more potent and selective catalysts. This guide provides a foundational framework for researchers and drug development professionals to assess and utilize this valuable class of chiral catalysts in their pursuit of enantiomerically pure molecules.
References
-
Soai, K.; Ookawa, A.; Kouchi, K.; Oyamada, H. Asymmetric addition of dialkylzincs to aldehydes catalyzed by chiral β-amino alcohols. A new, highly enantioselective and general synthesis of optically active secondary alcohols. J. Chem. Soc., Chem. Commun.1986 , 138-140. [Link]
-
Corey, E. J.; Helal, C. J. The Catalytic Enantioselective Addition of Dialkylzinc Reagents to Aldehydes. J. Am. Chem. Soc.2002 , 124(44), 12946–12947. [Link]
-
Noyori, R.; Kitamura, M.; Suga, S.; Kawai, K.; Takahashi, H. Asymmetric addition of dialkylzincs to aldehydes catalyzed by chiral amino alcohols. J. Am. Chem. Soc.1986 , 108(22), 7117–7119. [Link]
-
Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chem. Rev.2001 , 101(3), 757–824. [Link]
-
Bentham Science Publishers. L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 3-(Cyclohexylamino)propan-1-ol: A Guide to Personal Protective Equipment and Disposal
A Senior Application Scientist's guide to the essential safety protocols for 3-(cyclohexylamino)propan-1-ol, ensuring the well-being of laboratory personnel and the integrity of research.
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, 3-(Cyclohexylamino)propan-1-ol, a bifunctional molecule incorporating both a secondary amine and a primary alcohol, presents a unique set of handling considerations. This guide provides a detailed protocol for the appropriate personal protective equipment (PPE), operational procedures, and disposal of this compound, grounded in established safety principles for similar chemical structures.
I. Hazard Assessment: Understanding the Risks
The known hazard information for the hydrochloride salt of 3-(cyclohexylamino)propan-1-ol indicates that it is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07, an exclamation mark, which denotes an irritant. Based on this, it is prudent to assume that the free base, 3-(Cyclohexylamino)propan-1-ol, possesses a similar hazard profile.
The propan-1-ol component of the molecule suggests a potential for flammability, a characteristic of many short-chain alcohols.[1] Vapors may be heavier than air and could form explosive mixtures.[2][3] The amino group can impart corrosive properties to the compound. Therefore, a comprehensive approach to PPE and handling is essential.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling 3-(Cyclohexylamino)propan-1-ol. The following recommendations are based on a risk-based approach, considering the potential for skin, eye, and respiratory irritation.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[4][5] For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A standard laboratory coat should be worn to protect against minor spills. For procedures with a higher risk of significant skin contact, a chemically resistant apron or coveralls should be utilized.
-
-
Respiratory Protection: All handling of 3-(Cyclohexylamino)propan-1-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[4] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
-
Foot Protection: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[4]
PPE Summary Table:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Chemical safety goggles | Nitrile gloves | Lab coat | Chemical fume hood |
| Synthesis or purification (larger scale) | Goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemically resistant apron/coveralls | Chemical fume hood |
| Accidental spill cleanup | Goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemically resistant apron/coveralls | NIOSH-approved respirator with organic vapor cartridge |
III. Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing and Transfer: Conduct all weighing and transfers of 3-(cyclohexylamino)propan-1-ol within the fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of airborne particles.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames due to the potential flammability of the propanol moiety.[2][3]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.
Disposal Plan:
The disposal of 3-(cyclohexylamino)propan-1-ol and its associated waste must comply with all local, state, and federal regulations.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing 3-(cyclohexylamino)propan-1-ol in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, such as used gloves, weighing papers, and disposable labware, should be collected in a separate, clearly labeled solid waste container.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Irritant," "Flammable").
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from heat and ignition sources.
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour 3-(cyclohexylamino)propan-1-ol down the drain.[6]
IV. Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of 3-(cyclohexylamino)propan-1-ol.
Caption: Workflow for the safe handling of 3-(Cyclohexylamino)propan-1-ol.
V. Conclusion
While 3-(cyclohexylamino)propan-1-ol may not be a commonly used reagent with a wealth of safety data, a cautious and informed approach based on the known hazards of similar compounds is essential. By adhering to the PPE, handling, and disposal guidelines outlined in this document, researchers can confidently and safely work with this chemical, ensuring both personal safety and the integrity of their scientific endeavors. Always prioritize a thorough risk assessment before beginning any new experimental procedure.
VI. References
-
Synquest Labs. (n.d.). 3-(Cyclohexylamino)-1-propanesulfonic acid Safety Data Sheet. Retrieved from Synquest Labs website.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from Carl Roth website.
-
Fisher Scientific. (2010, March 1). 3-(Cyclohexylamino)-1-propanesulfonic acid Safety Data Sheet. Retrieved from Fisher Scientific website.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from Fisher Scientific website.
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 1-PROPANOL. Retrieved from ILO website.
-
PubChem. (n.d.). 3-(Cyclohexylamino)-1-propanesulfonic acid. Retrieved from PubChem website.
-
Sigma-Aldrich. (n.d.). 3-(cyclohexylamino)propan-1-ol hydrochloride. Retrieved from Sigma-Aldrich website.
-
Sasol Chemicals. (2024, November 12). Material Safety Data Sheet: n-Propanol. Retrieved from Sasol website.
-
Sigma-Aldrich. (2014, March 28). Material Safety Data Sheet: n-Propanol. Retrieved from Sigma-Aldrich website.
-
European Chemicals Agency (ECHA). (n.d.). Propan-1-ol - Substance Information. Retrieved from ECHA website.
-
Fisher Scientific. (2009, September 22). 3-Cyclohexyl-1-propanol Safety Data Sheet. Retrieved from Fisher Scientific website.
-
Central Drug House (P) Ltd. (n.d.). 3-Aminopropan-1-ol Material Safety Data Sheet. Retrieved from CDH website.
-
CLEAPSS. (n.d.). Student safety sheets 66 Higher alcohols. Retrieved from CLEAPSS website.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
